molecular formula C29H48N7O17P3S B15549875 2-propylpent-4-enoyl-CoA

2-propylpent-4-enoyl-CoA

Cat. No.: B15549875
M. Wt: 891.7 g/mol
InChI Key: HORDCJWSBOZWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propylpent-4-enoyl-CoA is a useful research compound. Its molecular formula is C29H48N7O17P3S and its molecular weight is 891.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H48N7O17P3S

Molecular Weight

891.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-propylpent-4-enethioate

InChI

InChI=1S/C29H48N7O17P3S/c1-5-7-17(8-6-2)28(41)57-12-11-31-19(37)9-10-32-26(40)23(39)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(42,43)44)21(38)27(51-18)36-16-35-20-24(30)33-15-34-25(20)36/h5,15-18,21-23,27,38-39H,1,6-14H2,2-4H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)

InChI Key

HORDCJWSBOZWQO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Identification of 2-Propylpent-4-enoyl-CoA as a Valproic Acid Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA), a widely prescribed antiepileptic and mood-stabilizing drug, undergoes extensive hepatic metabolism, leading to the formation of numerous metabolites. Some of these metabolites are implicated in the idiosyncratic hepatotoxicity associated with VPA therapy. A critical step in the bioactivation of VPA's toxic potential is the formation of reactive acyl-CoA thioesters. This technical guide provides an in-depth overview of the identification of 2-propylpent-4-enoyl-CoA, the coenzyme A ester of the unsaturated metabolite 2-propyl-4-pentenoic acid (4-ene-VPA). This document outlines the metabolic pathway, experimental protocols for detection and quantification, and relevant quantitative data to support further research into VPA-induced hepatotoxicity and the development of safer therapeutic alternatives.

Metabolic Pathway of Valproic Acid to this compound

Valproic acid is primarily metabolized in the liver through three main pathways: glucuronidation, β-oxidation in the mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[1] The formation of this compound is a key step in a minor but toxicologically significant pathway that begins with the desaturation of VPA by CYP enzymes to form 4-ene-VPA. This metabolite can then be activated to its corresponding coenzyme A thioester, this compound, by acyl-CoA synthetases.[1] This activation is a critical step, as this compound can undergo further metabolism to the highly reactive and hepatotoxic metabolite, (E)-2,4-diene-VPA-CoA. The sequestration of mitochondrial CoA by the formation of these aberrant CoA esters can disrupt fatty acid β-oxidation and contribute to cellular toxicity.

VPA_Metabolism VPA Valproic Acid (VPA) Glucuronide VPA-Glucuronide VPA->Glucuronide UGT Beta_Oxidation β-Oxidation Metabolites VPA->Beta_Oxidation Mitochondrial Enzymes Four_ene_VPA 2-propyl-4-pentenoic acid (4-ene-VPA) VPA->Four_ene_VPA CYP2C9, CYP2A6 Four_ene_VPA_CoA This compound Four_ene_VPA->Four_ene_VPA_CoA Acyl-CoA Synthetase (ACSL) Diene_VPA_CoA (E)-2,4-diene-VPA-CoA (Hepatotoxic Metabolite) Four_ene_VPA_CoA->Diene_VPA_CoA β-Oxidation

Figure 1: Metabolic pathway of Valproic Acid (VPA) leading to the formation of this compound.

Experimental Protocols

General Experimental Workflow for VPA Metabolite Analysis

The analysis of VPA and its metabolites from biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection. A generalized workflow is presented below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample_Collection->Protein_Precipitation Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Protein_Precipitation->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS or enhanced LC-MS sensitivity) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS Detection) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification and Metabolite Identification Data_Acquisition->Quantification

References

Investigating the Biological Activity of 2-Propylpent-4-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpent-4-enoyl-CoA is a reactive metabolite of valproic acid (VPA), a widely prescribed anticonvulsant and mood-stabilizing drug. The formation of this metabolite is implicated in the idiosyncratic hepatotoxicity associated with VPA therapy. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its impact on mitochondrial function and cellular stress pathways. This document details experimental protocols to investigate these effects and presents the available data in a structured format to aid researchers in the fields of drug metabolism, toxicology, and pharmacology.

Biological Activity and Mechanism of Action

This compound is formed within the mitochondria from its precursor, 2-propylpent-4-enoic acid (4-ene-VPA), a metabolite of VPA. Its primary mechanism of toxicity is believed to be the inhibition of mitochondrial β-oxidation, the metabolic pathway responsible for the breakdown of fatty acids to produce energy. This inhibition can lead to a cascade of detrimental cellular events.

Inhibition of Mitochondrial β-Oxidation

This compound and its precursor, 4-ene-VPA, are potent inhibitors of mitochondrial fatty acid oxidation. This inhibition is thought to occur through multiple mechanisms:

  • Direct Enzyme Inhibition: While specific kinetic data for this compound is limited, its precursor, 4-ene-VPA, has been shown to be a more potent inhibitor of long-chain fatty acid oxidation than other VPA metabolites[1]. The CoA ester form is likely a direct inhibitor of key enzymes in the β-oxidation spiral. Valproyl-CoA, a structurally similar metabolite, has been demonstrated to inhibit carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria[2][3].

  • Coenzyme A Sequestration: The formation of this compound from 4-ene-VPA consumes mitochondrial Coenzyme A (CoA). This sequestration of the available CoA pool can limit the activity of other CoA-dependent enzymes, including those involved in β-oxidation[1][2].

The inhibition of β-oxidation leads to an accumulation of fatty acids within the mitochondria, contributing to the development of microvesicular steatosis, a hallmark of VPA-induced hepatotoxicity[4].

Induction of Oxidative Stress

The disruption of mitochondrial respiration and the accumulation of fatty acids can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress[4][5][6]. This oxidative stress can damage cellular components, including lipids, proteins, and DNA. A key consequence of oxidative stress is the depletion of cellular glutathione (B108866) (GSH), a major antioxidant.

Potential Interaction with Signaling Pathways

While direct evidence for the interaction of this compound with specific signaling pathways is still emerging, the known effects of VPA and other metabolites suggest potential roles for:

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism. Fatty acids and their CoA esters can act as ligands for PPARs[7]. It is plausible that this compound could modulate PPAR activity, further contributing to the dysregulation of lipid homeostasis.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): The Nrf2 pathway is a primary cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and detoxification enzymes. The oxidative stress induced by this compound could potentially activate the Nrf2 pathway as a compensatory response.

Quantitative Data on Biological Activity

Quantitative data on the direct inhibitory effects of this compound on specific enzymes is not extensively available in the literature. However, studies on its precursor and related VPA metabolites provide valuable insights.

CompoundTarget/AssayEffectConcentrationReference
2-n-propyl-4-pentenoic acidDecanoic acid metabolism in rat liver homogenatesStrong inhibitionNot specified[8]
Δ4-VPAOverall β-oxidation of long-chain fatty acids in rat hepatocytesPotent inhibitor (20-30% of control activity)0.5 mM[1]
Valproyl-CoACarnitine Palmitoyltransferase I (CPT I) in human fibroblastsInhibitionNot specified[3]
Valproic AcidMitochondrial respiration in isolated rat liver mitochondriaImpairment>100 µM[9][10]
Valproic AcidInduction of ROS, lipid peroxidation, mitochondrial swellingDose-dependent increase25-200 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological activity of this compound.

Synthesis of this compound

A general method for the synthesis of acyl-CoA esters can be adapted for this compound. This typically involves the activation of the corresponding carboxylic acid (2-propylpent-4-enoic acid) and subsequent reaction with Coenzyme A.

Materials:

  • 2-propylpent-4-enoic acid

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (e.g., 0.5 M, pH 8.0)

  • HPLC for purification

Protocol:

  • Dissolve 2-propylpent-4-enoic acid in anhydrous THF.

  • Add an excess of CDI and stir at room temperature to form the acyl-imidazolide.

  • In a separate vial, dissolve Coenzyme A in the sodium bicarbonate buffer.

  • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with stirring.

  • Monitor the reaction by HPLC.

  • Upon completion, purify the this compound by preparative HPLC.

  • Lyophilize the purified product and store at -80°C.

Measurement of Mitochondrial β-Oxidation Inhibition

The effect of this compound on mitochondrial β-oxidation can be assessed using isolated mitochondria.

Materials:

  • Isolated rat liver mitochondria

  • Substrate for β-oxidation (e.g., [1-¹⁴C]palmitoyl-CoA or unlabeled palmitoyl-carnitine)

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, MgCl₂, EDTA)

  • This compound

  • Scintillation counter (for radiolabeled substrate) or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Protocol (using radiolabeled substrate):

  • Prepare reaction mixtures containing respiration buffer, isolated mitochondria, and varying concentrations of this compound.

  • Pre-incubate the mixtures for a short period.

  • Initiate the reaction by adding [1-¹⁴C]palmitoyl-CoA.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding perchloric acid.

  • Separate the acid-soluble products (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted substrate by centrifugation.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the rate of β-oxidation and the percentage of inhibition at each concentration of this compound.

Assessment of Oxidative Stress

The induction of oxidative stress in a cellular model (e.g., HepG2 cells) can be measured by quantifying intracellular ROS and glutathione levels.

3.3.1. Measurement of Intracellular ROS:

Materials:

  • HepG2 cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA in PBS and incubate in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS.

3.3.2. Measurement of Glutathione (GSH) Depletion:

Materials:

  • HepG2 cells

  • This compound

  • Thiol-reactive fluorescent probe (e.g., monochlorobimane) or a colorimetric GSH assay kit

  • Cell lysis buffer

  • Fluorescence plate reader or spectrophotometer

Protocol (using a fluorescent probe):

  • Treat HepG2 cells with this compound as described above.

  • Wash the cells and incubate with the thiol-reactive probe.

  • Lyse the cells.

  • Measure the fluorescence of the cell lysate. A decrease in fluorescence indicates a depletion of GSH.

Visualizations of Pathways and Workflows

Signaling Pathways

valproic_acid_metabolism VPA Valproic Acid (VPA) Mitochondrion Mitochondrion VPA->Mitochondrion Transport Four_ene_VPA 4-ene-VPA VPA->Four_ene_VPA Metabolism Valproyl_CoA Valproyl-CoA Four_ene_VPA_CoA This compound Four_ene_VPA->Four_ene_VPA_CoA Activation Beta_Oxidation β-Oxidation Enzymes Four_ene_VPA_CoA->Beta_Oxidation Inhibition PPARs PPARs Four_ene_VPA_CoA->PPARs Potential Modulation ROS Reactive Oxygen Species (ROS) Beta_Oxidation->ROS Dysfunction leads to Hepatotoxicity Hepatotoxicity Beta_Oxidation->Hepatotoxicity Contributes to GSH Glutathione (GSH) Depletion ROS->GSH Causes Nrf2 Nrf2 Pathway ROS->Nrf2 Potential Activation GSH->Hepatotoxicity Contributes to

Caption: Metabolic activation of VPA and downstream toxic effects.

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_activity Biological Activity Assessment start_synthesis 2-propylpent-4-enoic acid + CoA activation Chemical Activation start_synthesis->activation purification HPLC Purification activation->purification product This compound purification->product beta_ox Mitochondrial β-Oxidation Assay product->beta_ox ox_stress Oxidative Stress Assays (ROS, GSH) product->ox_stress signaling Signaling Pathway Assays (PPAR, Nrf2) product->signaling

Caption: Workflow for synthesis and biological evaluation.

Logical Relationships

logical_relationship Metabolite This compound Precursor: 4-ene-VPA Primary_Effect Primary Effect Inhibition of Mitochondrial β-Oxidation Metabolite->Primary_Effect Secondary_Effects Secondary Effects - Coenzyme A Sequestration - Increased ROS Production - Glutathione Depletion Primary_Effect->Secondary_Effects Leads to Cellular_Outcome {Cellular Outcome | Hepatotoxicity} Secondary_Effects->Cellular_Outcome Contributes to

Caption: Logical flow from metabolite to cellular toxicity.

Conclusion

This compound is a key metabolite in the cascade of events leading to valproic acid-induced hepatotoxicity. Its primary biological activity appears to be the potent inhibition of mitochondrial β-oxidation, which triggers a cascade of secondary effects including oxidative stress and depletion of cellular antioxidants. While its direct interactions with signaling pathways such as PPAR and Nrf2 require further investigation, the experimental protocols outlined in this guide provide a framework for elucidating the precise molecular mechanisms of its toxicity. A deeper understanding of the biological activity of this compound is crucial for the development of safer VPA analogues and for the clinical management of patients undergoing VPA therapy.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-propylpent-4-enoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] The synthesis of specific acyl-CoA standards is essential for a variety of research applications, such as enzyme characterization, metabolomics studies, and as analytical standards for chromatography and mass spectrometry. This document provides a detailed protocol for the chemical synthesis of 2-propylpent-4-enoyl-CoA, a derivative of the anticonvulsant drug valproic acid. The protocol is divided into two main stages: the synthesis of the precursor, 2-propylpent-4-enoic acid, and its subsequent conversion to the corresponding CoA thioester.

Part 1: Synthesis of 2-propylpent-4-enoic Acid

The synthesis of the carboxylic acid precursor is the initial and critical step. This protocol is adapted from standard organic chemistry procedures for the alkylation of diethyl malonate.

Experimental Protocol

  • Deprotonation of Diethyl Malonate:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 eq) in anhydrous ethanol (B145695).

    • Slowly add sodium ethoxide (1.1 eq) to the solution while stirring at room temperature. The reaction is exothermic.

    • Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • First Alkylation:

    • To the solution of the diethyl malonate enolate, add 1-bromopropane (B46711) (1.1 eq) dropwise.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2-propylmalonate.

  • Second Alkylation:

    • Dissolve the diethyl 2-propylmalonate (1.0 eq) in anhydrous ethanol and add sodium ethoxide (1.1 eq) as described in step 1.

    • To the resulting enolate, add allyl bromide (1.1 eq) dropwise.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Work up the reaction as described in step 2 to obtain diethyl 2-allyl-2-propylmalonate.

  • Hydrolysis and Decarboxylation:

    • To the diethyl 2-allyl-2-propylmalonate, add an excess of a 5 M aqueous solution of potassium hydroxide.

    • Reflux the mixture for 12-16 hours to ensure complete hydrolysis of the esters.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~1. This will protonate the carboxylates and induce decarboxylation.

    • Extract the product, 2-propylpent-4-enoic acid, with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of the synthesized carboxylic acid to its CoA thioester using the ethyl chloroformate (ECF) mixed anhydride (B1165640) method, which is effective for α,β-unsaturated acyl-CoAs.[3]

Experimental Protocol

  • Activation of the Carboxylic Acid:

    • Dissolve 2-propylpent-4-enoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (B128534) (1.1 eq) to the solution.

    • Slowly add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a cold aqueous solution of sodium bicarbonate (0.5 M).

    • Add the solution of Coenzyme A to the mixed anhydride solution dropwise at 0 °C with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Purification of this compound:

    • Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

    • Purify the crude this compound by solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with an acidic aqueous solution to remove salts and unreacted Coenzyme A.

    • Elute the product with a mixture of methanol (B129727) and water.

    • Lyophilize the product-containing fractions to obtain this compound as a white solid.

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

Data Presentation

Table 1: Summary of Reagents for Synthesis of 2-propylpent-4-enoic Acid

ReagentMolecular Weight ( g/mol )Molar Equivalents
Diethyl malonate160.171.0
Sodium ethoxide68.052.2 (1.1 per alkylation)
1-Bromopropane122.991.1
Allyl bromide120.981.1
Potassium hydroxide56.11Excess
Hydrochloric acid36.46To pH ~1

Table 2: Summary of Reagents for Synthesis of this compound

ReagentMolecular Weight ( g/mol )Molar Equivalents
2-propylpent-4-enoic acid142.201.0
Triethylamine101.191.1
Ethyl chloroformate108.521.1
Coenzyme A (trilithium salt)~785.31.2
Sodium bicarbonate84.01In solution

Mandatory Visualizations

Diagram 1: Chemical Synthesis Workflow

G cluster_0 Part 1: Synthesis of 2-propylpent-4-enoic Acid cluster_1 Part 2: Synthesis of this compound Diethyl Malonate Diethyl Malonate Enolate Formation 1 Enolate Formation 1 Diethyl Malonate->Enolate Formation 1 NaOEt, EtOH First Alkylation First Alkylation Enolate Formation 1->First Alkylation 1-Bromopropane Enolate Formation 2 Enolate Formation 2 First Alkylation->Enolate Formation 2 NaOEt, EtOH Second Alkylation Second Alkylation Enolate Formation 2->Second Alkylation Allyl Bromide Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Second Alkylation->Hydrolysis & Decarboxylation KOH, then HCl 2-propylpent-4-enoic Acid 2-propylpent-4-enoic Acid Hydrolysis & Decarboxylation->2-propylpent-4-enoic Acid Mixed Anhydride Formation Mixed Anhydride Formation 2-propylpent-4-enoic Acid->Mixed Anhydride Formation TEA, ECF, THF Thioesterification Thioesterification Mixed Anhydride Formation->Thioesterification Coenzyme A, NaHCO3 Purification Purification Thioesterification->Purification SPE (C18) This compound This compound Purification->this compound

A schematic overview of the two-part synthesis protocol.

Diagram 2: Signaling Pathway Context (Hypothetical)

This diagram illustrates a hypothetical metabolic context where this compound might be relevant, such as in pathways involving fatty acid metabolism or xenobiotic detoxification.

G Valproic_Acid Valproic Acid Metabolism Metabolism (e.g., CYP450) Valproic_Acid->Metabolism 2_propylpent_4_enoic_Acid 2-propylpent-4-enoic Acid Metabolism->2_propylpent_4_enoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_propylpent_4_enoic_Acid->Acyl_CoA_Synthetase ATP, CoA-SH 2_propylpent_4_enoyl_CoA This compound Acyl_CoA_Synthetase->2_propylpent_4_enoyl_CoA Beta_Oxidation β-Oxidation 2_propylpent_4_enoyl_CoA->Beta_Oxidation Metabolic_Products Metabolic Products Beta_Oxidation->Metabolic_Products

Hypothetical metabolic activation of 2-propylpent-4-enoic acid.

References

Application Notes and Protocols for the In Vitro Assay of Enoyl-CoA Hydratase Activity on 2-Propylpent-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro measurement of enoyl-CoA hydratase (ECH) activity using the novel substrate 2-propylpent-4-enoyl-CoA. Enoyl-CoA hydratase is a key enzyme in the mitochondrial fatty acid beta-oxidation pathway, catalyzing the hydration of a trans-2-enoyl-CoA to a β-hydroxyacyl-CoA.[1][2][3] This process is essential for energy production from fatty acids.[4][5][6] The protocols described herein are designed for researchers in academia and the pharmaceutical industry engaged in the study of fatty acid metabolism, enzyme kinetics, and the development of potential therapeutic agents targeting metabolic disorders.

Introduction

Enoyl-CoA hydratase (crotonase, EC 4.2.1.17) is a critical enzyme in the beta-oxidation of fatty acids.[7] It facilitates the second step of the pathway, the stereospecific hydration of a double bond between the second and third carbons of a trans-2-enoyl-CoA thioester to form an L-3-hydroxyacyl-CoA.[3] The activity of ECH is crucial for the complete breakdown of fatty acids to acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][6]

The substrate of interest, this compound, is a synthetic enoyl-CoA analog. While its commercial availability has been noted, its interaction with enoyl-CoA hydratase is not well-documented in publicly available literature.[8] The protocols provided in this document are adapted from established spectrophotometric assays for ECH activity with other short-chain enoyl-CoA substrates, such as crotonyl-CoA. These methods are robust and can be tailored for the specific investigation of this compound as a potential substrate or inhibitor of ECH.

Data Presentation

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Various Substrates
SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Specific Activity (U/mg)Reference
Crotonyl-CoABovine Liver2027002700[9]
Hexanoyl-CoAHuman ECHS1---[10]
Octanoyl-CoAHuman ECHS1---[10]
(E)-2-Octenoyl-CoAMetallosphaera sedula100-13.5[11]
2-Hexadecenoyl-CoARat Liver---[12]
This compoundNot ReportedTo be determinedTo be determinedTo be determinedThis Protocol

Note: The kinetic parameters for this compound are yet to be empirically determined and are the primary objective of the described experimental protocol. The values for other substrates are provided for comparative purposes.

Experimental Protocols

Principle of the Assay

The activity of enoyl-CoA hydratase is determined by monitoring the decrease in absorbance at a specific wavelength corresponding to the disappearance of the α,β-unsaturated thioester bond in the enoyl-CoA substrate. For many enoyl-CoA substrates, this is typically in the range of 263-280 nm. The exact wavelength for maximal absorbance of this compound should be determined experimentally.

Materials and Reagents
  • Enzyme: Purified enoyl-CoA hydratase (e.g., from bovine liver, recombinant human ECHS1)

  • Substrate: this compound[8]

  • Buffer: 50 mM Tris-HCl, pH 7.8

  • Other Reagents:

    • Bovine Serum Albumin (BSA)

    • Cuvettes (quartz, 1 cm path length)

    • Spectrophotometer (UV-Vis, capable of kinetic measurements)

    • Pipettes and tips

    • Purified water

Preparation of Reagents
  • Enzyme Stock Solution: Prepare a stock solution of enoyl-CoA hydratase in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • Substrate Stock Solution: Prepare a stock solution of this compound in purified water. The concentration should be accurately determined by spectrophotometry using a known molar extinction coefficient, or if unknown, by other analytical methods.

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.8, and add BSA to a final concentration of 0.1 mg/mL to stabilize the enzyme.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents Mix Mix Assay Components Reagents->Mix Spectro Spectrophotometer Setup Measure Measure Absorbance Change Spectro->Measure Incubate Pre-incubate Mix->Incubate Initiate Initiate Reaction Incubate->Initiate Initiate->Measure Calculate Calculate Initial Velocity Measure->Calculate Kinetics Determine Kinetic Parameters Calculate->Kinetics

Caption: Experimental workflow for the in vitro assay of enoyl-CoA hydratase.

Detailed Assay Protocol
  • Spectrophotometer Setup: Set the spectrophotometer to the predetermined wavelength for maximal absorbance of this compound (if not known, a preliminary scan from 240 nm to 300 nm should be performed). Set the temperature to 25°C.

  • Assay Mixture Preparation: In a 1 mL quartz cuvette, prepare the following reaction mixture (final volume of 1 mL):

    • 800 µL of 50 mM Tris-HCl buffer (pH 7.8) containing 0.1 mg/mL BSA.

    • A variable volume of this compound stock solution to achieve the desired final concentration (e.g., for Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be used).

    • Add purified water to bring the volume to 980 µL.

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate at 25°C for 5 minutes to allow the solution to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the enoyl-CoA hydratase enzyme solution to the cuvette. Quickly mix by inversion.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at the chosen wavelength for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 10 seconds).

Data Analysis
  • Calculate the rate of reaction (initial velocity, v0): Determine the initial linear rate of absorbance change (ΔA/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of substrate consumption. The molar extinction coefficient (ε) for this compound at the specific wavelength must be determined experimentally if not available.

    • Activity (µmol/min) = (ΔA/min) / ε

    • Specific Activity (U/mg) = Activity / (mg of enzyme in the assay)

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay at varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathway

Beta-Oxidation Pathway

Enoyl-CoA hydratase is a central enzyme in the beta-oxidation of fatty acids, a mitochondrial pathway that breaks down fatty acyl-CoA molecules into acetyl-CoA.[1][4][5][6]

G FattyAcylCoA Fatty Acyl-CoA (Cn) AcylCoADehydrogenase Acyl-CoA Dehydrogenase FattyAcylCoA->AcylCoADehydrogenase EnoylCoA trans-Δ2-Enoyl-CoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA L-3-Hydroxyacyl-CoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase KetoacylCoA->Thiolase ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase->KetoacylCoA Thiolase->ShortenedAcylCoA Thiolase->AcetylCoA

Caption: The role of Enoyl-CoA Hydratase in the beta-oxidation pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for establishing an in vitro assay to measure the activity of enoyl-CoA hydratase with the novel substrate this compound. By following these guidelines, researchers can effectively characterize the enzymatic reaction, determine key kinetic parameters, and further elucidate the role of enoyl-CoA hydratase in fatty acid metabolism and its potential as a therapeutic target. It is important to emphasize that certain parameters for the specific substrate, such as the optimal wavelength for absorbance and the molar extinction coefficient, will need to be determined empirically in the laboratory.

References

Cellular Models for Studying 2-Propylpent-4-enoyl-CoA Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various cellular models to investigate the metabolism of 2-propylpent-4-enoyl-CoA, the reactive intermediate of the hepatotoxic metabolite of valproic acid (VPA), 2-propylpent-4-enoic acid (4-ene-VPA). Understanding the metabolic pathways and cellular consequences of this compound formation is critical for assessing the risk of VPA-induced hepatotoxicity and for the development of safer anticonvulsant therapies.

Introduction to Cellular Models

The choice of an appropriate cellular model is paramount for obtaining clinically relevant data in preclinical drug metabolism and toxicology studies. The two most commonly employed in vitro models for studying hepatic metabolism are primary human hepatocytes and immortalized human hepatoma cell lines, such as HepG2.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard," PHHs retain the full complement of drug-metabolizing enzymes and transporters found in the human liver. However, their use is often limited by availability, cost, inter-donor variability, and rapid dedifferentiation in culture.

  • HepG2 Cells: A human hepatoblastoma cell line that is widely used due to its unlimited proliferative capacity, ease of culture, and well-characterized phenotype. A significant drawback of HepG2 cells is their reduced expression of key phase I and phase II drug-metabolizing enzymes compared to PHHs, which can limit their predictive value for certain metabolic pathways.[1][2][3][4]

  • HepaRG Cells: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. Differentiated HepaRG cells exhibit a higher expression of many drug-metabolizing enzymes compared to HepG2 cells, making them a more metabolically competent model.

Data Presentation: Comparative Analysis of Cellular Models

The following tables summarize key quantitative parameters relevant to the study of this compound metabolism in different cellular models.

Table 1: Comparison of Key Metabolic Enzyme Expression in Primary Human Hepatocytes and HepG2 Cells

Enzyme FamilySpecific EnzymeRelative Expression/Activity in HepG2 vs. Primary Human HepatocytesReference
Phase I (CYP450) CYP2C9Significantly Lower[2][3]
CYP2A6Significantly Lower[2][3]
CYP2B6Significantly Lower[2][3]
CYP3A4Significantly Lower[5]
CYP2E1Lower, but inducible[6]
Acyl-CoA Synthetases Medium-Chain Acyl-CoA Synthetase (ACSM)Generally Expressed
Beta-Oxidation Enzymes Acyl-CoA DehydrogenasesGenerally Expressed

Table 2: Quantitative Parameters for VPA and Metabolite Analysis by LC-MS/MS

AnalyteMethodLinearity RangeLower Limit of Quantification (LLOQ)Reference
Valproic AcidLC-MS/MS2.03 - 152.25 µg/mL2.03 µg/mL
4-ene-VPALC-MS/MS50.15 - 5015.00 ng/mL50.15 ng/mL
3-OH-VPALC-MS/MS51.50 - 1030.00 ng/mL51.50 ng/mL
5-OH-VPALC-MS/MS51.25 - 1025.00 ng/mL51.25 ng/mL

Table 3: Dose-Dependent Formation of 4-ene-VPA Pathway Metabolites in Humans

VPA Daily DoseIntrinsic Formation Clearance (Clf) of 4-ene-VPA (mL/h/kg)Percentage of Dose Recovered as 4-ene-VPA and its MetabolitesReference
250 mg0.220.15%
500 mg0.330.27%
1000 mg0.400.62%

Experimental Protocols

Protocol 1: Culturing and Treatment of HepG2 Cells with 4-ene-VPA

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-ene-VPA (2-propyl-4-pentenoic acid)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • 6-well or 12-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells in culture plates at a density of 2 x 10^5 cells/cm² and allow them to adhere and grow to 80-90% confluency.

  • Preparation of Treatment Solutions: Prepare a stock solution of 4-ene-VPA in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the treatment solutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, collect the cell culture medium and the cell lysate for subsequent analysis (see Protocol 3).

Protocol 2: Culturing and Treatment of Primary Human Hepatocytes with 4-ene-VPA

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate growth factors and hormones)

  • Collagen-coated cell culture plates

  • 4-ene-VPA

  • DMSO (vehicle control)

  • PBS

Procedure:

  • Thawing and Plating: Thaw the cryopreserved hepatocytes according to the supplier's instructions. Plate the cells on collagen-coated plates at a recommended density (e.g., 0.5-0.8 x 10^6 cells/well in a 12-well plate).

  • Cell Culture: Maintain the hepatocytes in a humidified incubator at 37°C and 5% CO₂. Allow the cells to form a monolayer, which typically takes 24-48 hours.

  • Preparation of Treatment Solutions: Prepare 4-ene-VPA solutions in hepatocyte culture medium as described in Protocol 1.

  • Cell Treatment: Gently remove the culture medium and replace it with the treatment solutions or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).

  • Sample Collection: Collect the culture medium and cell lysate for analysis (see Protocol 3).

Protocol 3: Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis

Materials:

  • Ice-cold Methanol (B129727)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Quenching and Lysis:

    • For Adherent Cells: Aspirate the culture medium. Immediately wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol containing the internal standards to each well and scrape the cells.

    • For Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Discard the supernatant, wash the pellet with ice-cold PBS, and resuspend in ice-cold methanol with internal standards.

  • Protein Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.[1]

Mandatory Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the key metabolic steps involved in the formation and subsequent metabolism of this compound.

2-Propylpent-4-enoyl-CoA_Metabolism VPA Valproic Acid (VPA) eneVPA 4-ene-VPA VPA->eneVPA CYP2C9, CYP2A6, CYP2B6 eneVPA_CoA This compound eneVPA->eneVPA_CoA Acyl-CoA Synthetases betaOxidation Beta-Oxidation eneVPA_CoA->betaOxidation Acyl-CoA Dehydrogenases toxicAdducts Toxic Adducts (e.g., with proteins, glutathione) eneVPA_CoA->toxicAdducts Electrophilic Attack furtherMetabolites Further Metabolites betaOxidation->furtherMetabolites Experimental_Workflow start Start cellCulture Cell Culture (Primary Hepatocytes or HepG2) start->cellCulture treatment Treatment with VPA or 4-ene-VPA cellCulture->treatment sampleCollection Sample Collection (Cells and Supernatant) treatment->sampleCollection extraction Acyl-CoA Extraction sampleCollection->extraction analysis LC-MS/MS Analysis extraction->analysis dataAnalysis Data Analysis and Interpretation analysis->dataAnalysis end End dataAnalysis->end Cellular_Model_Relationship inVivo In Vivo (Human) phh Primary Human Hepatocytes (High Physiological Relevance, High Complexity) inVivo->phh Closest In Vitro Model hepaRG HepaRG Cells (Moderate Physiological Relevance, Moderate Complexity) phh->hepaRG More Complex than HepaRG hepG2 HepG2 Cells (Lower Physiological Relevance, Low Complexity) hepaRG->hepG2 More Metabolically Competent than HepG2

References

"application of 2-propylpent-4-enoyl-CoA in drug metabolite research"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of drug metabolites is a critical aspect of drug development and toxicology. Understanding the metabolic pathways of a drug and the biological activity of its metabolites can provide crucial insights into its efficacy and potential for adverse effects. 2-Propylpent-4-enoyl-CoA is a reactive intermediate metabolite of Valproic Acid (VPA), a widely prescribed antiepileptic drug.[1][2] The investigation of this specific metabolite is paramount in understanding the mechanisms behind VPA-induced hepatotoxicity, a rare but severe side effect.[1][3][4]

This compound is formed in the mitochondria from 2-propyl-4-pentenoic acid (4-ene-VPA), a product of VPA metabolism by cytochrome P450 enzymes.[5] The formation of this CoA thioester is a critical activation step. Subsequently, this compound can undergo further β-oxidation to form the highly reactive and toxic metabolite, (E)-2,4-diene-VPA-CoA.[5] This diene metabolite is implicated in mitochondrial dysfunction, oxidative stress, and the depletion of glutathione (B108866), all of which contribute to liver injury.[3][6]

The study of this compound allows researchers to:

  • Investigate the specific enzymatic pathways involved in VPA-induced toxicity.

  • Screen for potential inhibitors of the metabolic activation of VPA to less toxic pathways.

  • Develop biomarkers to identify patients at a higher risk of developing VPA-induced hepatotoxicity.

  • Elucidate the molecular mechanisms of drug-induced liver injury.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated in studies involving this compound. This data is for illustrative purposes and is based on typical findings in toxicology studies.

ParameterControl GroupVPA-Treated GroupVPA + Inhibitor-Treated GroupUnit
Mitochondrial Respiration (Oxygen Consumption Rate) 100 ± 1060 ± 885 ± 9% of Control
Reactive Oxygen Species (ROS) Production 100 ± 12250 ± 30130 ± 15% of Control
Glutathione (GSH) Levels 100 ± 945 ± 780 ± 8% of Control
Caspase-3 Activity (Apoptosis Marker) 100 ± 15350 ± 40150 ± 20% of Control
Alanine Aminotransferase (ALT) Levels (Liver Damage Marker) 30 ± 5150 ± 2050 ± 7U/L

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol describes a general method for the chemical synthesis of acyl-CoA thioesters, which can be adapted for this compound.

Materials:

  • 2-Propyl-4-pentenoic acid (4-ene-VPA)

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of 4-ene-VPA: Dissolve 4-ene-VPA in anhydrous THF. Add an equimolar amount of CDI and stir at room temperature for 1-2 hours to form the acyl-imidazolide.

  • Thioesterification: In a separate vial, dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.

  • Slowly add the activated 4-ene-VPA solution to the Coenzyme A solution with constant stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification: Purify the resulting this compound using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized product using techniques such as mass spectrometry and NMR.

Protocol 2: In Vitro Hepatotoxicity Assay

This protocol outlines a method to assess the toxicity of this compound in a liver cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Synthesized this compound

  • Reagents for assessing mitochondrial function (e.g., MTT or Seahorse XF Analyzer)

  • Reagents for measuring ROS (e.g., DCFDA)

  • Reagents for quantifying glutathione (e.g., GSH-Glo Assay)

  • Reagents for measuring caspase activity (e.g., Caspase-Glo 3/7 Assay)

Procedure:

  • Cell Culture: Culture HepG2 cells to 80-90% confluency in appropriate culture vessels.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control group.

  • Endpoint Analysis:

    • Mitochondrial Function: Assess mitochondrial respiration and viability using the chosen assay.

    • Oxidative Stress: Measure intracellular ROS and glutathione levels.

    • Apoptosis: Quantify caspase-3 activity to determine the level of apoptosis.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on the various cellular endpoints.

Protocol 3: Quantification of this compound in Biological Samples

This protocol describes a general approach for the analysis of acyl-CoA thioesters in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials:

  • Biological sample (e.g., liver tissue homogenate, isolated mitochondria)

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile (B52724)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize the biological sample in a suitable buffer and spike with the internal standard.

  • Extraction: Extract the acyl-CoA thioesters using a method like protein precipitation with acetonitrile followed by solid-phase extraction for cleanup and concentration.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA thioesters using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the target analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve and determine the concentration of this compound in the samples.

Visualizations

valproic_acid_metabolism cluster_blood Bloodstream cluster_liver Hepatocyte cluster_cytosol Cytosol cluster_mitochondria Mitochondrion cluster_er Endoplasmic Reticulum VPA Valproic Acid (VPA) VPA_cytosol VPA VPA->VPA_cytosol Uptake VPA_mito VPA VPA_cytosol->VPA_mito CYP450 CYP450 VPA_cytosol->CYP450 VPA_CoA Valproyl-CoA VPA_mito->VPA_CoA Acyl-CoA Synthetase Ene_VPA_CoA 2-propylpent-2-enoyl-CoA VPA_CoA->Ene_VPA_CoA Acyl-CoA Dehydrogenase Hydroxy_VPA_CoA 3-hydroxy-2-propylpentanoyl-CoA Ene_VPA_CoA->Hydroxy_VPA_CoA Enoyl-CoA Hydratase Keto_VPA_CoA 3-keto-2-propylpentanoyl-CoA Hydroxy_VPA_CoA->Keto_VPA_CoA 3-hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Keto_VPA_CoA->Propionyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_VPA_CoA->Acetyl_CoA Thiolase Four_ene_VPA 4-ene-VPA Four_ene_VPA_CoA This compound Four_ene_VPA->Four_ene_VPA_CoA Acyl-CoA Synthetase Diene_VPA_CoA 2,4-diene-VPA-CoA (Hepatotoxic) Four_ene_VPA_CoA->Diene_VPA_CoA β-oxidation CYP450->Four_ene_VPA Metabolism experimental_workflow cluster_synthesis Synthesis & Purification cluster_application Application in Research start Start: 4-ene-VPA activation Activation (e.g., with CDI) start->activation thioesterification Thioesterification with Coenzyme A activation->thioesterification purification HPLC Purification thioesterification->purification characterization Characterization (MS, NMR) purification->characterization product Product: this compound characterization->product in_vitro In Vitro Toxicity Studies (e.g., HepG2 cells) product->in_vitro in_vivo In Vivo Animal Studies (e.g., rodent models) product->in_vivo analytical Analytical Standard for Quantification in Samples product->analytical

References

Application Notes and Protocols for the Measurement of 2-propylpent-4-enoyl-CoA in Liver Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA) is a widely prescribed antiepileptic drug, but its use is associated with a risk of hepatotoxicity, a severe adverse drug reaction. The mechanism of VPA-induced liver injury is complex and not fully elucidated, but it is understood to involve the metabolic activation of VPA into toxic metabolites. One such metabolite, 2-propylpent-4-enoyl-CoA, is formed within the mitochondria and is implicated in the disruption of mitochondrial function, including the inhibition of β-oxidation.[1][2][3] The accumulation of this compound and other reactive VPA metabolites can lead to oxidative stress, depletion of glutathione (B108866) stores, and ultimately, cell death.[1][2]

The quantification of this compound in liver mitochondria is therefore a critical step in understanding the molecular mechanisms of VPA-induced hepatotoxicity and in the development of safer therapeutic alternatives. These application notes provide a detailed protocol for the measurement of this compound in isolated liver mitochondria using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Overview

The experimental workflow for the quantification of this compound in liver mitochondria involves several key steps: isolation of mitochondria from liver tissue, extraction of acyl-CoA species, and subsequent analysis by UHPLC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis liver_tissue Liver Tissue Homogenization mito_isolation Mitochondrial Isolation (Differential Centrifugation) liver_tissue->mito_isolation mito_pellet Mitochondrial Pellet mito_isolation->mito_pellet extraction Acyl-CoA Extraction (Acidic Methanol/Acetonitrile) mito_pellet->extraction extract Acyl-CoA Extract extraction->extract uhplc UHPLC Separation (C18 Column) extract->uhplc msms Tandem Mass Spectrometry (MRM Mode) uhplc->msms data_analysis Data Analysis and Quantification msms->data_analysis

Figure 1: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of mitochondria from fresh rodent liver tissue by differential centrifugation.

Materials:

  • Freshly excised rodent liver

  • Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Perfuse the liver with ice-cold saline to remove excess blood.

  • Excise the liver and place it in a beaker containing ice-cold MIB.

  • Mince the liver into small pieces using scissors.

  • Transfer the minced tissue to a Dounce homogenizer with 10 volumes of MIB.

  • Homogenize the tissue with 5-10 gentle strokes of the loose pestle, followed by 5-10 strokes with the tight pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB.

  • Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.

  • Discard the supernatant and the resulting mitochondrial pellet can be used for acyl-CoA extraction.

Protocol 2: Extraction of Acyl-CoAs from Isolated Mitochondria

This protocol is for the extraction of acyl-CoA species from the isolated mitochondrial pellet.

Materials:

  • Mitochondrial pellet from Protocol 1

  • Extraction Solution: 75% Methanol, 25% Water, with 0.1% Formic Acid, pre-chilled to -20°C

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • Microcentrifuge

Procedure:

  • To the mitochondrial pellet, add 500 µL of ice-cold Extraction Solution.

  • Add an appropriate amount of internal standard for quantification.

  • Vortex vigorously for 1 minute to resuspend the pellet and lyse the mitochondria.

  • Incubate the sample at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs and transfer to a new tube.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in 20% acetonitrile/water).[4]

Protocol 3: UHPLC-MS/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound by UHPLC-MS/MS. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for optimal sensitivity and selectivity.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr

  • MRM Transitions: The specific precursor and product ions for this compound will need to be determined by direct infusion of a synthesized standard. The fragmentation of the CoA moiety is well-characterized and can be used to predict likely product ions.

Data Presentation

The quantitative data obtained from the UHPLC-MS/MS analysis should be presented in a clear and organized manner. A standard curve should be generated using a synthetic standard of this compound to allow for absolute quantification.

Table 1: Hypothetical Concentrations of this compound in Liver Mitochondria

Treatment GroupConcentration (pmol/mg mitochondrial protein)Standard Deviation
Control (Vehicle)5.21.3
Valproic Acid (1 mM)25.84.7
Valproic Acid (5 mM)78.312.5

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Valproic Acid Metabolism and Hepatotoxicity Pathway

Valproic acid undergoes extensive metabolism in the liver, primarily through glucuronidation and mitochondrial β-oxidation. A minor but toxicologically significant pathway involves the desaturation of VPA to 2-propyl-4-pentenoic acid (4-ene-VPA), which is then activated to this compound. This metabolite can directly inhibit enzymes of fatty acid β-oxidation and deplete mitochondrial CoA stores, leading to mitochondrial dysfunction.

vpa_hepatotoxicity cluster_effects Mitochondrial Dysfunction VPA Valproic Acid (VPA) Mitochondrion Mitochondrion VPA->Mitochondrion Enters VPA_CoA Valproyl-CoA Four_ene_VPA 4-ene-VPA VPA_CoA->Four_ene_VPA CYP450 Four_ene_VPA_CoA This compound Four_ene_VPA->Four_ene_VPA_CoA Acyl-CoA Synthetase Beta_Ox_Inhibition β-oxidation Inhibition Four_ene_VPA_CoA->Beta_Ox_Inhibition CoA_Depletion CoA Depletion Four_ene_VPA_CoA->CoA_Depletion Ox_Stress Oxidative Stress Beta_Ox_Inhibition->Ox_Stress ATP_Depletion ATP Depletion Beta_Ox_Inhibition->ATP_Depletion CoA_Depletion->ATP_Depletion Hepatotoxicity Hepatotoxicity Ox_Stress->Hepatotoxicity ATP_Depletion->Hepatotoxicity

Figure 2: VPA metabolism and mitochondrial toxicity pathway.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound in liver mitochondria. The successful implementation of these methods will enable researchers to investigate the role of this specific metabolite in VPA-induced hepatotoxicity, screen for potential inhibitors of its formation, and ultimately contribute to the development of safer antiepileptic drugs. Careful attention to sample preparation and the use of appropriate internal standards are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Stable Isotope-Labeled 2-Propylpent-4-enoyl-CoA in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a widely prescribed antiepileptic drug, is associated with rare but severe hepatotoxicity.[1][2][3][4][5] The metabolic activation of VPA to reactive metabolites is considered a key mechanism underlying this adverse effect. One such metabolite, 2-propyl-4-pentenoic acid (Δ4-VPA), is further activated to its coenzyme A (CoA) thioester, 2-propylpent-4-enoyl-CoA.[3][4] This metabolite is implicated in the disruption of mitochondrial fatty acid β-oxidation, a critical pathway for energy production.[1][3][4]

The use of stable isotope-labeled this compound in metabolic tracer studies offers a powerful tool to elucidate the precise mechanisms of VPA-induced hepatotoxicity. By tracing the metabolic fate of this specific metabolite, researchers can gain quantitative insights into its contribution to mitochondrial dysfunction and overall cellular toxicity. These studies are crucial for developing safer VPA derivatives and for identifying potential therapeutic interventions to mitigate VPA-induced liver injury.

Applications

The use of stable isotope-labeled this compound in tracer studies can be applied to:

  • Elucidate Metabolic Pathways: Trace the downstream metabolic fate of this compound to identify novel metabolites and quantify the flux through various metabolic pathways.

  • Investigate Mechanism of Toxicity: Quantify the extent to which this compound inhibits mitochondrial β-oxidation and other related metabolic processes.

  • Pharmacokinetic and Toxicokinetic Studies: Determine the rate of formation, distribution, and elimination of this reactive metabolite in various tissues.

  • Drug Development: Screen for new drug candidates that may have a lower propensity to form toxic metabolites like this compound.

  • Biomarker Discovery: Identify and validate biomarkers of VPA-induced hepatotoxicity that are directly related to the metabolic burden of this compound.

Key Experiments and Methodologies

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound is a prerequisite for its use in tracer studies. While chemical synthesis can be complex, biosynthetic methods offer an alternative.[6][7][8] A general approach for the chemical synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A. For stable isotope labeling, precursors such as labeled valproic acid would be used.

In Vitro Studies using Isolated Mitochondria

These studies are designed to directly assess the impact of this compound on mitochondrial function.

Objective: To quantify the inhibition of β-oxidation by stable isotope-labeled this compound.

Protocol:

  • Isolate mitochondria from the liver of a suitable animal model (e.g., rat or mouse).

  • Incubate the isolated mitochondria with a known concentration of a stable isotope-labeled fatty acid substrate (e.g., [U-¹³C]palmitate).

  • In parallel incubations, add varying concentrations of stable isotope-labeled this compound.

  • After incubation, quench the reaction and extract the acyl-CoA esters.

  • Analyze the isotopic enrichment in the β-oxidation intermediates and acetyl-CoA using LC-MS/MS.

  • The degree of inhibition can be determined by the reduction in the formation of labeled acetyl-CoA and the accumulation of labeled upstream intermediates.

In Vivo Tracer Studies in Animal Models

These studies provide a more physiologically relevant context for understanding the metabolic fate and toxicity of this compound.

Objective: To determine the metabolic fate and tissue distribution of this compound.

Protocol:

  • Administer stable isotope-labeled VPA to an animal model.

  • Collect blood, urine, and tissue samples (especially liver) at various time points.

  • Extract metabolites from the collected samples.

  • Analyze the extracts using LC-MS/MS to identify and quantify the labeled this compound and its downstream metabolites.

  • The data will reveal the rate of formation, elimination, and the metabolic pathways involving this toxic metabolite.

Data Presentation

The quantitative data obtained from these tracer studies can be summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical Data on the Inhibition of Palmitate Oxidation by this compound in Isolated Rat Liver Mitochondria.

Concentration of Labeled this compound (µM)[U-¹³C]Palmitoyl-CoA (pmol/mg protein)[U-¹³C]Acetyl-CoA (pmol/mg protein)% Inhibition of β-oxidation
0 (Control)50.2 ± 4.545.8 ± 3.90
1062.1 ± 5.130.1 ± 2.834.3
5085.3 ± 7.215.7 ± 1.965.7
100110.6 ± 9.85.2 ± 0.888.6

Table 2: Hypothetical Data on the Distribution of ¹³C-labeled Metabolites in Rat Liver 4 hours After Administration of [¹³C₅]-Valproic Acid.

MetaboliteIsotopic Enrichment (%)Concentration (nmol/g tissue)
[¹³C₅]-Valproyl-CoA85.3 ± 7.912.5 ± 1.1
[¹³C₅]-2-Propylpent-4-enoyl-CoA60.1 ± 5.43.8 ± 0.4
[¹³C₄]-3-Oxo-2-propylpentanoyl-CoA45.2 ± 4.11.9 ± 0.2
[¹³C₂]-Acetyl-CoA15.7 ± 1.825.6 ± 2.3

Visualizations

VPA_Metabolism VPA Valproic Acid (VPA) VPA_CoA Valproyl-CoA VPA->VPA_CoA Acyl-CoA Synthetase Delta4_VPA 2-propyl-4-pentenoic acid (Δ4-VPA) VPA_CoA->Delta4_VPA Desaturation Delta4_VPA_CoA This compound Delta4_VPA->Delta4_VPA_CoA Acyl-CoA Synthetase Delta4_VPA_CoA->Inhibition Toxic_Metabolites Further Reactive Metabolites Delta4_VPA_CoA->Toxic_Metabolites Beta_Oxidation Mitochondrial β-Oxidation Energy Energy Production (ATP) Beta_Oxidation->Energy Inhibition->Beta_Oxidation

Fig. 1: Metabolic activation of Valproic Acid and inhibition of β-oxidation.

Tracer_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Tracer_Admin Administration of Stable Isotope-Labeled VPA Sample_Collection Sample Collection (Blood, Urine, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing and Isotopologue Analysis LC_MS_Analysis->Data_Processing Metabolic_Modeling Metabolic Flux Analysis and Modeling Data_Processing->Metabolic_Modeling Conclusion Mechanistic Insights and Biomarker Identification Metabolic_Modeling->Conclusion

Fig. 2: Experimental workflow for in vivo tracer studies.

Logical_Relationship VPA_Metabolism VPA Metabolism Reactive_Metabolite Formation of This compound VPA_Metabolism->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Inhibits β-oxidation Hepatotoxicity Hepatotoxicity Mitochondrial_Dysfunction->Hepatotoxicity Tracer_Study Tracer Study with Labeled this compound Quantification Quantification of Metabolic Flux and Inhibition Tracer_Study->Quantification Mechanism_Elucidation Elucidation of Toxicity Mechanism Quantification->Mechanism_Elucidation Mechanism_Elucidation->Reactive_Metabolite Provides evidence for role in toxicity

Fig. 3: Logical relationship for elucidating toxicity mechanisms.

References

Application Notes and Protocols for a Cell-Based Assay to Screen for Inhibitors of 2-Propylpent-4-enoyl-CoA Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valproic acid (VPA) is a widely prescribed antiepileptic drug, but its use is associated with a risk of hepatotoxicity. A key mechanism implicated in VPA-induced liver injury is the metabolic activation of VPA into reactive metabolites that can cause mitochondrial dysfunction and oxidative stress.[1][2][3][4] One such metabolite, 2-propylpent-4-enoyl-CoA, is formed through the mitochondrial beta-oxidation pathway. The enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) has been identified as a key catalyst in the conversion of valproyl-CoA to (2E)-2-propylpent-2-enoyl-CoA.[5] The development of inhibitors targeting this step could be a therapeutic strategy to mitigate VPA-induced hepatotoxicity.

This document provides a detailed protocol for a cell-based assay to screen for inhibitors of this compound formation. The assay utilizes the human hepatoma cell line, HepG2, and employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the target metabolite.

Signaling Pathway and Experimental Workflow

cluster_0 Metabolic Activation of Valproic Acid VPA Valproic Acid (VPA) VPACoA Valproyl-CoA VPA->VPACoA Acyl-CoA Synthetase EnoylCoA This compound VPACoA->EnoylCoA ACADSB ToxicMetabolites Further Reactive Metabolites EnoylCoA->ToxicMetabolites Hepatotoxicity Hepatotoxicity ToxicMetabolites->Hepatotoxicity

Caption: Metabolic activation pathway of Valproic Acid leading to hepatotoxicity.

cluster_1 Experimental Workflow A Seed HepG2 cells in 96-well plates B Pre-incubate with test compounds (inhibitors) A->B C Treat cells with Valproic Acid (VPA) B->C D Incubate for a defined period C->D E Lyse cells and extract intracellular metabolites D->E F Quantify this compound by LC-MS/MS E->F G Data analysis and hit identification F->G

Caption: High-level workflow for the cell-based screening assay.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HepG2 cells (human hepatoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed HepG2 cells in a 96-well cell culture plate at a density of 5 x 104 cells per well in 100 µL of culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of test compounds and positive/negative controls in a suitable solvent (e.g., DMSO).

    • Dilute the compounds to the desired final concentrations in the culture medium. The final solvent concentration should not exceed 0.5% to avoid cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Valproic Acid Treatment:

    • Prepare a stock solution of valproic acid sodium salt in sterile water.

    • Add valproic acid to each well to a final concentration of 1 mM (this concentration may need to be optimized based on preliminary experiments).

    • Incubate the cells for 4-6 hours at 37°C.

Metabolite Extraction
  • Cell Lysis:

    • After incubation, place the 96-well plate on ice.

    • Aspirate the medium from each well.

    • Wash the cells twice with 150 µL of ice-cold phosphate-buffered saline (PBS).

    • Add 100 µL of ice-cold 80% methanol (B129727) (v/v in water) to each well to lyse the cells and precipitate proteins.

  • Extraction:

    • Incubate the plate at -20°C for 30 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the metabolites) to a new 96-well plate or individual microcentrifuge tubes.

    • Dry the extracts under a stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Quantification of this compound
  • Sample Reconstitution: Reconstitute the dried extracts in 50 µL of 50% methanol in water containing an appropriate internal standard (e.g., 13C-labeled carnitine or a commercially available stable isotope-labeled acyl-CoA).

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate short-chain acyl-CoAs. For example:

      • 0-2 min: 2% B

      • 2-10 min: 2-98% B

      • 10-12 min: 98% B

      • 12-12.1 min: 98-2% B

      • 12.1-15 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined using a pure standard of this compound. A common neutral loss of 507 Da is often observed for acyl-CoAs.[2]

    • Optimize cone voltage and collision energy for each transition.

Data Presentation and Analysis

The primary endpoint of the assay is the intracellular concentration of this compound. The data should be normalized to the cell number or total protein content in each well. The inhibitory effect of the test compounds can be expressed as the percentage of inhibition relative to the vehicle-treated control.

Table 1: Hypothetical Screening Results for Test Compounds

Compound IDConcentration (µM)This compound (pmol/10^6 cells)% Inhibition
Vehicle (0.5% DMSO)-15.2 ± 1.80%
Positive Control (siRNA for ACADSB)-2.1 ± 0.586%
Test Compound A113.8 ± 1.59%
Test Compound A108.5 ± 1.144%
Test Compound A503.1 ± 0.680%
Test Compound B114.9 ± 2.02%
Test Compound B1014.5 ± 1.75%
Test Compound B5013.9 ± 1.99%

Table 2: LC-MS/MS Parameters for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determinedTo be determined

Note: The exact m/z values for the precursor and product ions of this compound need to be experimentally determined using a synthesized standard.

Controls

  • Negative Control: Vehicle (e.g., 0.5% DMSO) treated cells. This represents 0% inhibition.

    • Etomoxir: A known inhibitor of carnitine palmitoyltransferase 1 (CPT1), which will block the entry of long-chain fatty acids into the mitochondria for beta-oxidation and can serve as a general inhibitor of the pathway. Its effect on VPA metabolism would need to be characterized.

    • siRNA-mediated knockdown of ACADSB: This provides a highly specific method to confirm that the assay is measuring the activity of the target enzyme. A non-targeting siRNA should be used as a control.

Troubleshooting

IssuePossible CauseSolution
Low signal for this compoundInsufficient VPA concentration or incubation time.Optimize VPA concentration and incubation time.
Poor extraction efficiency.Ensure complete cell lysis and protein precipitation. Optimize extraction solvent.
High variability between replicatesInconsistent cell seeding.Ensure a homogenous cell suspension and accurate pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with PBS.
Compound cytotoxicityHigh concentration of test compound or solvent.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for each compound.

Conclusion

This application note provides a comprehensive framework for developing and implementing a robust cell-based assay to screen for inhibitors of this compound formation. The use of a clinically relevant cell line and a highly specific and sensitive LC-MS/MS detection method ensures the generation of high-quality, reliable data for identifying potential therapeutic agents to mitigate valproic acid-induced hepatotoxicity. Further optimization of assay parameters and validation with known inhibitors will be crucial for its successful application in a high-throughput screening campaign.

References

Application Note & Protocol: Detection of 2-Propylpent-4-enoyl-CoA in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of 2-propylpent-4-enoyl-CoA in human urine. The methodology is based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a technique widely recognized for its sensitivity and specificity in analyzing acyl-CoA species in biological matrices.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development and metabolic research.

Introduction

This compound is an acyl-coenzyme A thioester. The analysis of specific acyl-CoAs in urine is crucial for diagnosing and monitoring certain inborn errors of metabolism.[4][5] While the direct analysis of acyl-CoAs in urine is challenging due to their low abundance and instability, advanced mass spectrometry techniques have made such measurements feasible. This protocol adapts established methods for acyl-CoA quantification in biological samples for the specific analysis of this compound in urine.[1][2]

The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_workflow Experimental Workflow SampleCollection Urine Sample Collection SamplePrep Sample Preparation (Solid-Phase Extraction) SampleCollection->SamplePrep LC_Separation UHPLC Separation SamplePrep->LC_Separation MS_Detection Tandem MS Detection (ESI+) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis cluster_pathway Metabolic Context Precursors Fatty Acids / Amino Acids MetabolicPathway Metabolic Pathway (e.g., Beta-Oxidation) Precursors->MetabolicPathway AcylCoA This compound MetabolicPathway->AcylCoA Accumulation Accumulation in Tissues/Blood AcylCoA->Accumulation Enzyme Enzyme Deficiency Enzyme->MetabolicPathway Inhibition Excretion Urinary Excretion Accumulation->Excretion

References

Troubleshooting & Optimization

"overcoming instability of 2-propylpent-4-enoyl-CoA during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues during the extraction of 2-propylpent-4-enoyl-CoA, a metabolite of valproic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to the instability of this compound during extraction?

A1: The instability of this compound, like other acyl-CoAs, is primarily due to its susceptibility to both enzymatic and chemical degradation.[1][2] Key factors include:

  • pH: The thioester bond is prone to hydrolysis, especially under alkaline conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Enzymatic Activity: Endogenous thioesterases in the biological sample can rapidly cleave the thioester bond.

  • Oxidation: The double bond in the pentenoyl chain can be susceptible to oxidation.

Q2: What is the recommended pH for the extraction buffer to maintain the stability of this compound?

A2: To minimize hydrolysis of the thioester bond, it is recommended to use an acidic extraction buffer, typically with a pH between 4.5 and 6.0.

Q3: How can I effectively inhibit enzymatic degradation during the extraction process?

A3: To inhibit enzymatic degradation, it is crucial to work quickly and at low temperatures (on ice). Additionally, incorporating a protein precipitation step early in the protocol, using agents like trichloroacetic acid (TCA) or perchloric acid (PCA), can effectively inactivate enzymes.[4]

Q4: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is more suitable for this compound?

A4: Both SPE and LLE can be used for the extraction of acyl-CoAs.[5] SPE is often preferred for its ability to provide cleaner samples by effectively removing interfering matrix components, which is crucial for sensitive downstream analysis like LC-MS/MS.[6][7] However, LLE can also be effective and the choice may depend on the specific sample matrix and downstream application.[3]

Q5: What are the optimal storage conditions for extracted this compound samples?

A5: For short-term storage, keep the samples on ice. For long-term storage, it is recommended to store the dried extracts at -80°C and reconstitute them just before analysis to minimize degradation in solution.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation during sample handling and extraction. Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Immediately proceed to protein precipitation after cell lysis to inactivate enzymes.
Inefficient extraction from the biological matrix. Ensure thorough homogenization of the tissue or cell pellet. Optimize the solvent-to-sample ratio. For LLE, ensure vigorous mixing to maximize partitioning. For SPE, ensure the cartridge is properly conditioned and the sample is loaded slowly.[9]
Loss during solvent evaporation. Avoid excessive heating during the drying process. Use a gentle stream of nitrogen or a vacuum concentrator at a low temperature.
High variability between replicate samples Inconsistent sample processing. Standardize all steps of the extraction protocol, including incubation times, centrifugation speeds, and solvent volumes. Use an internal standard to account for variability in extraction efficiency.
Incomplete protein precipitation. Ensure the precipitating agent is thoroughly mixed with the sample and allow for sufficient incubation time on ice.
Presence of interfering peaks in the final analysis (e.g., LC-MS) Co-extraction of matrix components. Incorporate a solid-phase extraction (SPE) step for sample cleanup.[6][7] Optimize the wash steps in the SPE protocol to remove interfering substances without eluting the analyte of interest.
Contamination from labware. Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or use disposable items. Using glass vials for sample storage can decrease signal loss for CoA metabolites.[1]

Data Presentation

Table 1: Influence of Extraction Conditions on Acyl-CoA Stability

The following table summarizes the expected impact of different extraction parameters on the stability of this compound, based on general knowledge of acyl-CoA behavior.

Parameter Condition Expected Recovery of this compound Rationale
pH of Extraction Buffer 4.5 - 6.0HighAcidic pH minimizes the hydrolysis of the thioester bond.
7.0 - 8.0Moderate to LowNeutral to alkaline pH increases the rate of thioester hydrolysis.[3]
Temperature 4°C (on ice)HighLow temperature significantly reduces the rate of both chemical and enzymatic degradation.
Room Temperature (25°C)LowIncreased temperature accelerates degradation.
Extraction Solvent Methanol (B129727)/AcetonitrileHighThese organic solvents are effective at precipitating proteins and extracting acyl-CoAs.
Aqueous Buffer OnlyLowLack of organic solvent fails to effectively precipitate proteins, leading to enzymatic degradation.
Storage of Extract -80°C (dried)HighMinimizes degradation over long periods.[8]
4°C (in solution)LowSignificant degradation can occur within hours in aqueous solutions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general method for the extraction of this compound from biological samples, which should be optimized for your specific application.

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Ice-cold PBS

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) with 0.1% formic acid

  • SPE Cartridge: C18 or a mixed-mode anion exchange cartridge

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent: 5% Methanol in water

  • Elution Solvent: 80% Acetonitrile in water with 0.1% ammonium (B1175870) hydroxide

  • Internal Standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA)

Procedure:

  • Sample Preparation:

    • Place the sample in a pre-chilled tube on ice.

    • Add a known amount of internal standard.

    • Add 1 mL of ice-cold Extraction Solvent.

    • Vortex vigorously for 1 minute to lyse cells and precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Pass 1 mL of Methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of Water through the cartridge. Do not let the cartridge dry out.

    • Loading: Slowly load the supernatant onto the SPE cartridge.

    • Washing: Pass 1 mL of Wash Solvent through the cartridge to remove impurities.

    • Elution: Elute the this compound with 1 mL of Elution Solvent into a clean collection tube.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator at low heat.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).

Mandatory Visualization

Degradation Pathway

Potential Degradation Pathway of this compound A This compound B Hydrolysis (H2O) A->B C 2-propylpent-4-enoic acid B->C D Coenzyme A B->D

Caption: Hydrolytic degradation of this compound.

Experimental Workflow

Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample homogenization Homogenization in Cold Solvent with Internal Standard start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Load Supernatant supernatant->loading conditioning Condition Cartridge equilibration Equilibrate Cartridge conditioning->equilibration equilibration->loading washing Wash Cartridge loading->washing elution Elute Analyte washing->elution drying Dry Eluate elution->drying reconstitution Reconstitute drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Technical Support Center: Troubleshooting 2-Propylpent-4-enoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of 2-propylpent-4-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q: What are the common methods for synthesizing this compound? A: Acyl-CoA thioesters are typically synthesized through two main routes: chemical and enzymatic. Chemical methods involve activating the carboxylic acid (2-propylpent-4-enoic acid) to a more reactive form, such as a mixed anhydride (B1165640), acyl imidazole, N-hydroxysuccinimide ester, or acid chloride, which then reacts with the thiol group of Coenzyme A (CoASH).[1][2] Enzymatic synthesis utilizes an acyl-CoA synthetase or ligase to catalyze the formation of the thioester bond, a method known for high conversion rates.[1][3]

Q: Why is my reaction yield consistently low? A: Low yields are a common issue in acyl-CoA synthesis and can stem from several factors.[4] These include incomplete activation of the starting carboxylic acid, side reactions (especially with certain coupling agents like carbodiimides), poor solubility of reagents, and degradation of the product during reaction or workup.[1][5][6] For unsaturated acyl-CoAs like this compound, some methods are more suitable than others; for instance, the mixed anhydride method is often preferred over N,N'-carbonyldiimidazole (CDI) activation for α,β-unsaturated precursors.[7]

Q: How can I purify my final this compound product? A: Purification is crucial to remove unreacted CoASH, byproducts, and salts.[1] The most effective methods are typically solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (HPLC).[3][4][8] These techniques separate the desired acyl-CoA from impurities based on polarity.

Q: Is my this compound product stable? A: Acyl-CoA thioesters can be unstable, particularly in neutral or alkaline aqueous solutions where the thioester bond is susceptible to hydrolysis.[9] It is recommended to handle and store the purified product at low temperatures (e.g., -80°C) and in slightly acidic conditions (pH 4-6) to maximize its shelf life.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a detailed question-and-answer format.

Q1: My reaction is incomplete, and I still see a lot of my starting 2-propylpent-4-enoic acid. What should I check? A: An incomplete reaction is a primary cause of poor yield.[6] Consider the following points:

  • Activation Step: The initial activation of the carboxylic acid is critical. Ensure your activating agent (e.g., ethyl chloroformate, CDI, NHS) is fresh and anhydrous. If using CDI, ensure the complete formation of the acyl imidazolide (B1226674) before adding CoASH.[8]

  • Stoichiometry: Verify the molar ratios of your reagents. A slight excess of the activated acid relative to CoASH is often used, but a large excess can complicate purification.

  • Reaction pH: The acylation of CoASH is typically performed in aqueous or mixed aqueous-organic solvents at a controlled pH, often between 7.5 and 8.0.[1] If the pH is too low, the nucleophilicity of the thiol group on CoASH is reduced. If it's too high, you risk hydrolysis of the activated acid and the final product.

  • Temperature: Ensure the reaction is maintained at the optimal temperature. Activation steps are often performed at 0°C to prevent side reactions, while the coupling step may proceed at room temperature.[6]

Q2: I'm using a carbodiimide (B86325) coupling agent (e.g., EDC) and getting very low yields. What is going wrong? A: Carbodiimides like EDC react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[10] While effective, this intermediate is unstable and prone to an intramolecular rearrangement, forming a stable N-acylurea that is unreactive towards amines or thiols.[5] This is a common failure mode in carbodiimide chemistry.

  • Solution: To prevent this side reaction, include N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) in your reaction. EDC will react with the acid and NHS to form a semi-stable NHS ester. This intermediate is much more resistant to rearrangement and will react efficiently with the thiol group of CoASH to form the desired product.[10]

Q3: My analytical results (TLC, LC-MS) show multiple unexpected spots or peaks. What are the likely side products? A: The appearance of multiple products points to side reactions or degradation.

  • Unreacted CoASH: This is a common impurity if the reaction is incomplete or if the stoichiometry was off.

  • Disulfides: The free thiol on CoASH can be oxidized to form a disulfide dimer (CoA-S-S-CoA), especially if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

  • N-Acylurea: As mentioned in Q2, this is a likely byproduct if you are using a carbodiimide without NHS.[5]

  • Hydrolyzed Product: The thioester bond of your product can be cleaved, regenerating the starting carboxylic acid. This can happen during a lengthy workup in non-optimal pH conditions.[9]

  • Addition to the Double Bond: The double bond in this compound could potentially react with free CoASH, leading to a thioether addition product, although this is less common under standard acylation conditions.[9]

Q4: The reaction seems to work, but I lose most of my product during purification. How can I prevent this loss? A: Product loss during workup and purification is often due to the compound's instability and adsorption onto surfaces.

  • Minimize Workup Time: Keep extraction and purification steps as brief as possible.

  • Maintain Low Temperatures: Perform all purification steps on ice or at 4°C whenever feasible.

  • Control pH: Use slightly acidic buffers (pH ~5-6) during purification to minimize hydrolysis of the thioester.

  • Proper Column Choice: For HPLC, use a C18 reverse-phase column, which is standard for acyl-CoA purification.[8] Ensure the column is properly equilibrated.

  • Avoid Glassware: Acyl-CoAs, especially long-chain ones, can adsorb to glass surfaces. Using polypropylene (B1209903) tubes can help mitigate this loss.

Q5: I'm having trouble with the solubility of my reagents. How can this be addressed? A: Coenzyme A is a salt (often trilithium salt) that is soluble in water, while 2-propylpent-4-enoic acid is more soluble in organic solvents. This phase mismatch can hinder the reaction.

  • Use a Mixed Solvent System: Many protocols use a mixture of an organic solvent (like THF or DMF) and an aqueous buffer to dissolve both reactants.[1][4]

  • Anhydrous Conditions: Specialized methods have been developed to solubilize CoASH in anhydrous organic solvents, which can lead to nearly quantitative yields by avoiding water-related side reactions.[8] This often involves careful preparation of the CoA salt.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic method and purification efficiency. The table below summarizes reported yields for various acyl-CoA synthesis strategies.

Synthesis MethodActivating Agent / EnzymeTypical SubstratesReported YieldReference(s)
Mixed AnhydrideEthyl ChloroformateMedium-chain fatty acids75-78% (purified)[4]
Acyl ImidazoleN,N'-Carbonyldiimidazole (CDI)Saturated fatty acidsEssentially quantitative[8]
N-Hydroxysuccinimide EsterN-Hydroxysuccinimide (NHS)Long-chain fatty acidsHigh yield[11]
Enzymatic SynthesisAcyl-CoA Ligase/SynthetaseAromatic & other carboxylic acidsUp to 80% (isolated)[3]
Chemo-enzymatic RoutesVariousSaturated, unsaturated, and carboxylated acids>40% (for 26 compounds)[12]

Key Experimental Protocols

Protocol 1: Chemical Synthesis via the Mixed Anhydride Method

This protocol is adapted from methods reported to be effective for medium-chain unsaturated fatty acids.[4]

  • Preparation: Under an argon or nitrogen atmosphere, dissolve 2-propylpent-4-enoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0°C in an ice bath.

  • Activation: Add triethylamine (B128534) (1.1 equivalents) to the solution, followed by the slow, dropwise addition of ethyl chloroformate (1.1 equivalents). Stir the reaction at 0°C for 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Coenzyme A Solution: In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a cold aqueous buffer solution (e.g., sodium bicarbonate, pH ~8.0).

  • Coupling Reaction: Slowly add the CoASH solution to the mixed anhydride mixture from step 2 with vigorous stirring, ensuring the temperature remains low. Allow the reaction to stir for 1-2 hours, monitoring progress by LC-MS or TLC.

  • Quenching & Workup: Quench the reaction by adding a small amount of acidic buffer to bring the pH to ~5-6. Reduce the organic solvent volume under vacuum.

  • Purification: Purify the crude product immediately using solid-phase extraction followed by preparative reverse-phase HPLC.

Protocol 2: General Protocol for Enzymatic Synthesis

This protocol is based on general procedures for using acyl-CoA ligases.[3]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer (e.g., Tris-HCl or HEPES, pH 7.5) containing ATP (2-5 mM), MgCl₂ (5-10 mM), Coenzyme A (1-2 mM), and DTT (1-2 mM) as a reducing agent.

  • Substrate: Add 2-propylpent-4-enoic acid to the reaction mixture. It may need to be dissolved in a small amount of DMSO or ethanol (B145695) first.

  • Enzyme Initiation: Add a purified acyl-CoA synthetase/ligase known to have activity towards medium-chain fatty acids.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1-4 hours. Monitor the formation of the product by LC-MS.

  • Termination and Purification: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme. Centrifuge to remove the protein, and purify the supernatant containing the product by HPLC.

Visual Guides

The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.

G cluster_input Inputs cluster_process Synthesis Process cluster_output Purification & Final Product Acid 2-Propylpent-4-enoic Acid Activation Step 1: Acid Activation Acid->Activation CoA Coenzyme A (CoASH) Coupling Step 2: Coupling with CoASH CoA->Coupling Reagent Activating Agent Reagent->Activation Activation->Coupling Crude Crude Product Mixture Coupling->Crude Purification Step 3: HPLC / SPE Purification Crude->Purification Product Pure this compound Purification->Product

General Workflow for Chemical Synthesis.

G Start Problem: Poor Yield CheckReaction Is starting acid fully consumed? (Check via TLC/LC-MS) Start->CheckReaction CheckPurity Are multiple unexpected products observed? CheckReaction->CheckPurity Yes Cause1 Cause: Incomplete Reaction CheckReaction->Cause1 No Cause2 Cause: Side Reactions or Product Degradation CheckPurity->Cause2 Yes Cause3 Cause: Loss During Workup CheckPurity->Cause3 No Action1a Verify activating agent quality & reaction conditions (pH, temp) Cause1->Action1a Action1b Check stoichiometry Cause1->Action1b Action2a If using carbodiimide, add NHS. Consider alternative activation. Cause2->Action2a Action2b Work under inert atmosphere to prevent oxidation. Cause2->Action2b Action3a Minimize workup time and maintain low temperature. Cause3->Action3a Action3b Use acidic buffers (pH 5-6) and polypropylene tubes. Cause3->Action3b

Troubleshooting Logic for Poor Yield.

References

Technical Support Center: Optimization of HPLC Separation for 2-propylpent-4-enoyl-CoA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-propylpent-4-enoyl-CoA and its isomers.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC separation of this compound and its isomers.

1. Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows poor resolution between the isomers of this compound. What are the likely causes and how can I improve the separation?

Answer:

Poor resolution is a common challenge when separating structurally similar isomers. Several factors related to the column, mobile phase, and other chromatographic conditions can contribute to this issue.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry For separating closely related structural isomers, a standard C18 column may not provide sufficient selectivity. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is essential.[1] Consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For enantiomeric separation, polysaccharide-based CSPs like those with cellulose (B213188) or amylose (B160209) derivatives are highly recommended.[1]
Suboptimal Mobile Phase Composition The organic modifier and buffer composition of the mobile phase significantly impact selectivity.[2][3] Vary the organic solvent (e.g., switch between acetonitrile (B52724) and methanol) or adjust the gradient slope. Optimize the pH of the aqueous portion of the mobile phase; even a small change can alter the ionization of the analytes and improve separation.[3][4][5]
Inadequate Column Efficiency A column with a larger particle size or a shorter length may not provide the necessary efficiency for separating closely eluting peaks.[6][7] Use a column with smaller particles (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) or a longer column to increase the number of theoretical plates.[6][7][8]
Elevated Flow Rate A high flow rate can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution. Reduce the flow rate to allow for better partitioning between the mobile and stationary phases.
Inappropriate Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[2] Optimize the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but it can also affect selectivity.

2. Peak Tailing

Question: The peaks for this compound and its isomers are showing significant tailing. What could be causing this and how can I fix it?

Answer:

Peak tailing can compromise peak integration and resolution. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol (B1196071) Groups Residual silanol groups on the silica-based stationary phase can interact with the polar CoA moiety, causing peak tailing.[9] Use a well-end-capped column or a column based on high-purity silica. Lowering the mobile phase pH (e.g., to 2.5-3.5) can suppress the ionization of silanol groups. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mask silanol groups, though this is less common with modern columns.
Suboptimal Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.[4] Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic species.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak tailing. Reduce the injection volume or dilute the sample.[9]
Column Contamination or Void Contaminants on the column frit or a void at the column inlet can distort the peak shape.[10] Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the guard column or the analytical column.
Extra-column Dead Volume Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing. Use shorter, narrower internal diameter tubing to connect the injector, column, and detector.

3. Peak Fronting

Question: I am observing peak fronting for my analytes. What are the potential reasons for this?

Answer:

Peak fronting is less common than peak tailing but can also affect quantification. It is often a result of sample overload or issues with the sample solvent.

Possible Causes and Solutions:

CauseSolution
Sample Overload Injecting a highly concentrated sample can lead to peak fronting.[9] Dilute the sample or reduce the injection volume.
Incompatible Sample Solvent If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Dissolve the sample in the initial mobile phase or a weaker solvent.
Low Column Temperature In some cases, a low column temperature can lead to peak fronting. Try increasing the column temperature in small increments.
Column Collapse A collapsed column bed can lead to peak distortion, including fronting. This is a severe issue, and the column will need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound from its isomers?

A1: For general separation of structural isomers, a high-purity reversed-phase C18 or C8 column is a good starting point.[11] To enhance selectivity, consider columns with different stationary phases, such as phenyl-hexyl or embedded polar groups. For the separation of enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, like Chiralpak or Chiralcel, are often effective for separating chiral compounds.[1]

Q2: What is a good starting mobile phase for method development?

A2: A common starting point for reversed-phase separation of acyl-CoAs is a gradient elution using a buffered aqueous phase and an organic modifier. For example:

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH adjusted to 4.5.[12]

  • Mobile Phase B: Acetonitrile or Methanol. A typical starting gradient could be 10-90% B over 20-30 minutes. The pH should be carefully controlled to ensure reproducible retention times.[3][4][5]

Q3: How should I prepare my samples for HPLC analysis?

A3: Due to the polar nature of this compound and the potential for matrix interference from biological samples, proper sample preparation is crucial.[13] Solid-phase extraction (SPE) is a highly effective technique for cleaning up samples and concentrating the analytes.[1][14] A reversed-phase SPE cartridge can be used to retain the acyl-CoA while washing away more polar contaminants. The analyte is then eluted with a stronger organic solvent.

Q4: What detection method is suitable for this compound?

A4: The coenzyme A moiety has a strong UV absorbance at approximately 260 nm, making UV detection a straightforward and sensitive method for the analysis of these compounds.[12][15]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method for structural isomers of this compound.

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate Monobasic, pH adjusted to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B (linear gradient)

    • 25-30 min: 70% to 90% B (linear gradient)

    • 30-35 min: Hold at 90% B

    • 35.1-40 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A. If from a biological matrix, perform a solid-phase extraction cleanup prior to injection.

Protocol 2: Chiral HPLC Method for Enantiomer Separation

This protocol is a starting point for the separation of enantiomers of this compound.

  • HPLC System: As described in Protocol 1.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of a modifier like trifluoroacetic acid (TFA) (0.1%) may be added to improve peak shape for acidic compounds.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Ensure the sample is dissolved in the mobile phase.

Data Presentation

Table 1: Illustrative Retention Times for this compound Isomers under Different Reversed-Phase Conditions

ConditionAnalyteRetention Time (min)Resolution (Rs)
Method A (C18, ACN Gradient) Isomer 115.21.3
This compound15.8-
Method B (Phenyl-Hexyl, ACN Gradient) Isomer 116.51.8
This compound17.5-
Method C (C18, Methanol Gradient) Isomer 118.11.1
This compound18.6-

Table 2: Illustrative Separation of Enantiomers on a Chiral Column

Mobile Phase Composition (Hexane:Isopropanol)EnantiomerRetention Time (min)Resolution (Rs)
95:5 (R)-enantiomer22.41.2
(S)-enantiomer23.5-
90:10 (R)-enantiomer18.21.6
(S)-enantiomer19.5-
85:15 (R)-enantiomer14.91.4
(S)-enantiomer15.9-

Mandatory Visualization

HPLC_Troubleshooting_Workflow Start Start: Chromatographic Problem Observed IdentifyProblem Identify Primary Problem Start->IdentifyProblem PoorResolution Poor Resolution / Co-elution IdentifyProblem->PoorResolution Resolution PeakTailing Peak Tailing IdentifyProblem->PeakTailing Tailing PeakFronting Peak Fronting IdentifyProblem->PeakFronting Fronting OtherIssues Other Issues (e.g., Ghost Peaks, Baseline Noise) IdentifyProblem->OtherIssues Other CheckColumn Check Column - Correct phase? - Age/Condition? PoorResolution->CheckColumn PeakTailing->CheckColumn OptimizeMobilePhase Optimize Mobile Phase - Organic modifier? - pH/Buffer? - Gradient? PeakTailing->OptimizeMobilePhase CheckSample Check Sample - Overload? - Solvent compatibility? PeakTailing->CheckSample PeakFronting->CheckSample ConsultExpert Consult Senior Scientist or Technical Support OtherIssues->ConsultExpert CheckColumn->OptimizeMobilePhase Column OK CheckColumn->ConsultExpert Persistent Issue CheckSystem Check HPLC System - Dead volume? - Leaks? - Temperature? OptimizeMobilePhase->CheckSystem Mobile Phase Optimized OptimizeMobilePhase->ConsultExpert Persistent Issue Resolved Problem Resolved CheckSystem->Resolved System OK CheckSystem->ConsultExpert Persistent Issue CheckSample->CheckSystem Sample OK CheckSample->ConsultExpert Persistent Issue

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

References

"addressing matrix effects in the analysis of 2-propylpent-4-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-propylpent-4-enoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a reactive metabolite of Valproic Acid (VPA), a widely used antiepileptic drug. The analysis of this and other VPA metabolites is crucial for pharmacokinetic studies and for investigating the mechanisms of VPA-induced hepatotoxicity, as these reactive intermediates can form adducts with cellular macromolecules.

Q2: What is the most common analytical technique for this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound and other acyl-CoAs.[1] This technique offers high sensitivity and selectivity, which is necessary due to the low endogenous concentrations and complex biological matrices.

Q3: What are "matrix effects" and how do they affect the analysis of this compound?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification of the analyte. For this compound, matrix effects are a significant challenge due to the presence of high concentrations of endogenous compounds like phospholipids (B1166683) in biological samples.

Q4: How can I compensate for matrix effects in my experiments?

A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would be similarly affected by matrix effects, thus allowing for accurate correction during data analysis. Deuterium-labeled VPA metabolites have been synthesized for this purpose.[2]

Q5: What are the characteristic mass spectrometry fragmentations for this compound?

A5: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. Another common fragment ion is observed at m/z 428, representing the CoA moiety. These specific fragmentations are used for selective detection in Multiple Reaction Monitoring (MRM) assays.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Contamination of Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column according to the manufacturer's instructions or replace it.
Incompatibility between Sample Solvent and Mobile Phase Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Secondary Interactions with Column Stationary Phase Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to improve peak shape.
Issue 2: Low Signal Intensity or High Signal Suppression
Possible Cause Troubleshooting Step
Significant Matrix Effects Improve the sample preparation method to remove more interfering compounds. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Inefficient Ionization Optimize the ion source parameters on the mass spectrometer (e.g., spray voltage, gas flows, temperature).
Analyte Degradation Ensure samples are kept cold and processed quickly. Use fresh solvents and store extracts at -80°C.
Suboptimal LC Method Modify the chromatographic gradient to better separate the analyte from co-eluting matrix components.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump Malfunction or Leak Check the LC system for leaks and ensure the pump is delivering a stable flow rate.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is properly degassed.
Column Degradation Replace the analytical column if retention times continue to shift despite other troubleshooting steps.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.

Data on Matrix Effects and Extraction Recovery

The choice of sample preparation method significantly impacts the extent of matrix effects and the recovery of the analyte. While specific data for this compound is limited, the following table provides a representative comparison of common extraction techniques for acyl-CoAs.

Method Typical Recovery Rate Relative Matrix Effect Notes
Protein Precipitation (PPT) 80-100%HighSimple and fast, but results in the least clean extract with significant ion suppression.
Liquid-Liquid Extraction (LLE) 60-90%MediumMore selective than PPT, can remove a significant portion of phospholipids.
Solid-Phase Extraction (SPE) 70-95%LowProvides the cleanest extracts, significantly reducing matrix effects.[3] Can be optimized for specific compound classes.

Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and protocol used. A study on long-chain acyl-CoA extraction reported recovery rates of 70-80% with a modified SPE method.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • Plasma sample

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (H₂O), HPLC grade

  • Formic Acid (FA)

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. For every 100 µL of plasma, add the internal standard.

  • Protein Precipitation: Add 300 µL of cold ACN, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the WAX SPE cartridge with 1 mL of MeOH followed by 1 mL of H₂O.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% NH₄OH in H₂O, followed by 1 mL of MeOH.

  • Elution: Elute the this compound with 1 mL of 2% FA in MeOH.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (based on a neutral loss of 507 Da)

    • Internal Standard: Precursor ion > Product ion (based on a neutral loss of 507 Da)

  • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Dry Down & Reconstitute Elute->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data troubleshooting_logic Start Poor Analytical Result (e.g., Low Signal) Check_IS Check Internal Standard Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK IS_Low IS Signal Low IS_OK->IS_Low No Analyte_Low Analyte Signal Low IS_OK->Analyte_Low Yes Troubleshoot_MS Troubleshoot MS/MS (Source, Detector) IS_Low->Troubleshoot_MS Troubleshoot_SamplePrep Troubleshoot Sample Prep (Extraction, Degradation) IS_Low->Troubleshoot_SamplePrep Improve_Chromatography Improve Chromatography (Gradient, Column) Analyte_Low->Improve_Chromatography Reinject Re-inject Sample Troubleshoot_MS->Reinject Troubleshoot_SamplePrep->Reinject Improve_Chromatography->Reinject

References

Technical Support Center: Studying 2-Propylpent-4-enoyl-CoA Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining cell culture conditions to study the toxicity of 2-propylpent-4-enoyl-CoA, a reactive metabolite of valproic acid (VPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its toxicity a concern?

A1: this compound is a reactive metabolite of valproic acid (VPA), a widely used antiepileptic drug.[1] It is formed during the metabolism of VPA and is implicated in the drug's hepatotoxicity.[2] Its high reactivity suggests it can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity.

Q2: What are the primary mechanisms of this compound toxicity?

A2: The primary mechanisms of toxicity associated with VPA and its reactive metabolites, including this compound, are mitochondrial dysfunction and oxidative stress.[2][3] This can lead to impaired energy metabolism, the opening of the mitochondrial permeability transition pore, and ultimately, cell death.

Q3: Which cell lines are most suitable for studying the hepatotoxicity of this metabolite?

A3: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies due to their metabolic competence. However, their availability is limited.[4] Commonly used alternatives include the HepG2 human hepatoma cell line and HepaRG cells, which can be cultured to exhibit more mature hepatocyte-like functions.

Q4: How can I introduce the reactive this compound into my cell culture experiments?

A4: Due to the high reactivity and instability of acyl-CoA esters, direct addition to the culture medium is challenging. A common approach is to use a precursor molecule, such as 4-ene-VPA, which can be metabolized by the cells to form this compound intracellularly.[2][5] Alternatively, synthesized this compound can be introduced to isolated mitochondria preparations.

Q5: What are the key endpoints to measure when assessing toxicity?

A5: Key endpoints include cell viability (e.g., using MTT or MTS assays), apoptosis (e.g., measuring caspase-3 activity), mitochondrial membrane potential (e.g., using the JC-1 probe), and markers of oxidative stress (e.g., reactive oxygen species (ROS) production).

Troubleshooting Guides

Cell Culture and Experimental Setup
Problem Possible Cause Solution
Low cell viability in control group Suboptimal cell culture conditions (e.g., media, temperature, CO2).Ensure proper cell culture techniques, use fresh media, and regularly check incubator settings. Passage cells at the recommended confluency.
Mycoplasma contamination.Regularly test for mycoplasma contamination and discard any contaminated cultures.
Cell line instability.Use low-passage number cells and ensure the cell line identity through STR profiling.
Inconsistent results between experiments Variation in cell density at seeding.Use a hemocytometer or an automated cell counter to ensure consistent cell seeding density.
Edge effects in multi-well plates.To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Instability of this compound or its precursor.Prepare fresh solutions of the test compound for each experiment. If using a precursor, ensure consistent metabolic activity of the cells.
Mitochondrial Membrane Potential Assay (JC-1)
Problem Possible Cause Solution
High green fluorescence (low membrane potential) in control cells Cells are unhealthy or apoptotic.Check cell viability and culture conditions. Ensure cells are not over-confluent.
JC-1 concentration is too high, leading to quenching.Optimize the JC-1 concentration for your cell type.
Photobleaching of the dye.Minimize exposure of stained cells to light.
Low red fluorescence (low J-aggregate formation) in control cells Low mitochondrial activity.Ensure cells are metabolically active. Consider using a positive control like CCCP to confirm the assay is working.
Incorrect filter settings on the fluorescence microscope or plate reader.Verify the excitation and emission wavelengths are appropriate for JC-1 monomers (green) and J-aggregates (red).[6][7]
High background fluorescence Incomplete removal of unbound JC-1 dye.Wash the cells thoroughly with PBS or assay buffer after staining.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Valproic Acid (VPA) in Hepatocytes

Cell TypeExposure TimeIC50 (mM)Reference
Rat Hepatocytes24 hours~5-10[3]
Human Hepatocytes24 hours>10[8]

Table 2: Toxicity of VPA and its Metabolite 4-ene-VPA in Rats

CompoundDose (mg/kg/day)ObservationReference
VPA700No discernible liver lesions in young rats[2]
4-ene-VPALower dosesPotent inducer of microvesicular steatosis[2]

Note: The toxicity of this compound is expected to be higher than that of VPA due to its reactive nature.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for adherent cell lines like HepG2.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound precursor (e.g., 4-ene-VPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the 4-ene-VPA in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Apoptosis using Caspase-3 Activity Assay

This protocol outlines a colorimetric assay for caspase-3 activity.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Induce apoptosis in your target cells by treating them with the this compound precursor.

  • Harvest the cells and prepare cell lysates according to the manufacturer's instructions for your chosen caspase-3 assay kit.

  • In a 96-well plate, add the cell lysate to each well.

  • Add the reaction buffer containing DTT to each well.

  • Initiate the reaction by adding the caspase-3 substrate (DEVD-pNA).[10][11]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.[10][12]

  • The increase in caspase-3 activity can be calculated by comparing the absorbance of the treated samples to the untreated control.

Signaling Pathways and Experimental Workflows

The toxicity of this compound is believed to be mediated through the induction of mitochondrial stress, leading to the activation of cell death signaling pathways.

Toxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion A Seed Hepatocytes B Treat with this compound Precursor A->B C Cell Viability Assay (MTT) B->C Incubation D Apoptosis Assay (Caspase-3) B->D Incubation E Mitochondrial Potential Assay (JC-1) B->E Incubation F Oxidative Stress Assay (ROS) B->F Incubation G Quantify Cytotoxicity C->G H Determine Apoptotic Activity D->H I Assess Mitochondrial Dysfunction E->I J Measure Oxidative Stress F->J K Elucidate Toxicity Mechanism G->K H->K I->K J->K

Caption: Experimental workflow for assessing the toxicity of this compound.

The following diagram illustrates a potential signaling pathway involved in this compound-induced hepatotoxicity, focusing on the role of mitochondrial dysfunction and the JNK signaling pathway.

Signaling_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Dysfunction cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome 2p4eCoA This compound ROS ↑ Reactive Oxygen Species (ROS) 2p4eCoA->ROS JNK JNK Activation ROS->JNK MMP ↓ Mitochondrial Membrane Potential PTP ↑ Mitochondrial Permeability Transition Pore Opening MMP->PTP CytoC Cytochrome c Release PTP->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 JNK->MMP Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Purification of Synthetic 2-Propylpent-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-propylpent-4-enoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic this compound.

Issue 1: Low Yield After Synthesis and Initial Purification

Question Answer
Why is the overall yield of this compound lower than expected? Low yields can result from incomplete reaction during synthesis, degradation of the product, or losses during extraction and purification. The thioester bond is susceptible to hydrolysis, especially under acidic or basic conditions. The terminal double bond can also undergo oxidation.
What are common side products in the synthesis of this compound? Side products can include unreacted 2-propylpent-4-enoic acid, hydrolyzed Coenzyme A (CoA), and potentially isomerized forms of the target molecule where the double bond has migrated.
How can I minimize product loss during the work-up? It is crucial to work at low temperatures and maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction and purification steps to minimize hydrolysis. Use of antioxidants, such as butylated hydroxytoluene (BHT), can help prevent oxidation of the double bond.

Issue 2: Poor Resolution and Peak Tailing During HPLC Purification

Question Answer
What causes poor separation between my product and impurities on the HPLC? Co-elution of impurities is a common challenge. Structurally similar impurities, such as isomers of this compound or unreacted starting materials, may have similar retention times. The branched nature of the acyl chain can also lead to broader peaks compared to linear acyl-CoAs.
My HPLC peak for this compound is tailing. What could be the cause? Peak tailing in reversed-phase HPLC of acyl-CoAs can be caused by interactions between the phosphate (B84403) groups of CoA and the silica (B1680970) support of the column. Using a mobile phase with a suitable ionic strength and pH can help mitigate this. Employing a column with a bio-inert surface can also improve peak shape.
How can I optimize my HPLC method for better resolution? To improve separation, you can adjust the gradient steepness, the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) concentration), and the type of ion-pairing agent. A shallower gradient can often improve the resolution of closely eluting peaks. Experimenting with different C18 columns from various manufacturers can also be beneficial as they have different selectivities.

Issue 3: Product Instability and Degradation

Question Answer
I suspect my purified this compound is degrading during storage. How can I prevent this? This compound is sensitive to hydrolysis and oxidation. For short-term storage, keep the purified compound in a buffered solution at pH 6.0-7.0 at -20°C. For long-term storage, it is best to lyophilize the purified product and store it as a powder at -80°C under an inert atmosphere (e.g., argon or nitrogen).
What are the signs of degradation? Degradation can be monitored by analytical HPLC, where you may observe the appearance of new peaks corresponding to hydrolyzed CoA and 2-propylpent-4-enoic acid. Mass spectrometry can also be used to identify degradation products.
Could the terminal double bond be isomerizing during my experiment? Yes, terminal alkenes can isomerize to more stable internal alkenes, especially in the presence of acid, base, or metal catalysts.[1] This can be a significant challenge. It is crucial to use purified reagents and solvents and maintain neutral pH throughout the purification process to minimize isomerization.

Frequently Asked Questions (FAQs)

Question Answer
What is the expected purity of synthetic this compound after purification? With optimized synthesis and purification protocols, it is possible to achieve purities of >95% as determined by analytical HPLC-UV.
What analytical techniques are recommended for purity assessment? A combination of analytical reversed-phase HPLC with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) is the primary method for assessing purity. Purity should be further confirmed by mass spectrometry (to verify the molecular weight) and ¹H NMR spectroscopy (to confirm the structure and check for impurities).
Are there any commercially available standards for this compound? As of the current date, a commercial standard for this compound may not be readily available. Therefore, in-house synthesis and thorough characterization are often necessary.
What is the biological relevance of this compound? This compound is a metabolite of valproic acid, a widely used anticonvulsant drug. It is an intermediate in the β-oxidation pathway of valproic acid.[2][3][4][5]

Data Presentation

Table 1: Illustrative Purification Yields for Short-Chain Acyl-CoAs

Purification StepTypical Recovery (%)Purity (%)Reference Compound
Solid-Phase Extraction (SPE)85-9560-80Butyryl-CoA
Preparative HPLC60-80>95Octanoyl-CoA
Overall Yield 50-75 >95

Note: The data presented are typical values for short-chain acyl-CoAs and may vary for this compound.

Table 2: HPLC Parameters for Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18, 2.1 x 100 mm, 1.8 µmC18, 10 x 250 mm, 5 µm
Mobile Phase A 50 mM Potassium Phosphate, pH 6.550 mM Ammonium Acetate, pH 6.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-60% B over 15 min10-70% B over 30 min
Flow Rate 0.2 mL/min4.0 mL/min
Detection 260 nm260 nm

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method that can be adapted for the synthesis of this compound.

  • Activation of 2-Propylpent-4-enoic Acid:

    • Dissolve 2-propylpent-4-enoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

    • Add N,N'-carbonyldiimidazole (CDI) in a 1.1:1 molar ratio to the acid.

    • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid form) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.0).

    • Slowly add the activated acid solution from step 1 to the CoA solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by analytical HPLC.

  • Quenching and Extraction:

    • Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.

    • Extract the aqueous phase with an organic solvent immiscible with water (e.g., ethyl acetate) to remove unreacted fatty acid.

    • The product, this compound, will remain in the aqueous phase.

Protocol 2: Purification by Solid-Phase Extraction (SPE) and HPLC

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous phase containing the product onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove salts and other polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).

  • Preparative HPLC:

    • Concentrate the eluate from the SPE step under reduced pressure.

    • Inject the concentrated sample onto a preparative C18 HPLC column.

    • Use a suitable gradient of aqueous buffer and organic solvent (see Table 2 for an example).

    • Collect the fractions corresponding to the product peak.

  • Desalting and Lyophilization:

    • Pool the pure fractions and remove the organic solvent under reduced pressure.

    • Desalt the aqueous solution using a C18 SPE cartridge or dialysis.

    • Lyophilize the desalted product to obtain a stable powder.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Propylpent-4-enoic Acid + CoA activation Activation with CDI start->activation thioesterification Thioesterification activation->thioesterification spe Solid-Phase Extraction (SPE) thioesterification->spe Crude Product hplc Preparative HPLC spe->hplc desalting Desalting hplc->desalting lyophilization Lyophilization desalting->lyophilization analytical_hplc Analytical HPLC-UV lyophilization->analytical_hplc Purified Product ms Mass Spectrometry lyophilization->ms nmr NMR Spectroscopy lyophilization->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

valproic_acid_beta_oxidation valproic_acid Valproic Acid valproyl_coa Valproyl-CoA valproic_acid->valproyl_coa Acyl-CoA Synthetase delta4_vpa_coa This compound (4-ene-VPA-CoA) valproyl_coa->delta4_vpa_coa CYP450 delta2_4_diene_vpa_coa 2-Propylpent-2,4-dienoyl-CoA delta4_vpa_coa->delta2_4_diene_vpa_coa Acyl-CoA Dehydrogenase further_metabolism Further Metabolism delta2_4_diene_vpa_coa->further_metabolism

Caption: Simplified metabolic pathway of Valproic Acid involving this compound.

References

Technical Support Center: Minimizing Degradation of 2-Propylpent-4-enoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-propylpent-4-enoyl-CoA in biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to the degradation of this compound.

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound in freshly collected samples. Rapid enzymatic degradation by thioesterases and enzymes of the β-oxidation pathway immediately after sample collection.1. Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection. For blood samples, process to plasma or serum as quickly as possible and then snap-freeze.[1][2][3] 2. Use of Anticoagulants: For plasma collection, use tubes containing anticoagulants like EDTA or sodium heparin to prevent clotting and associated enzymatic activity.[1][2] 3. Quenching: For cell or tissue samples, quench metabolic activity by adding a pre-chilled organic solvent mixture like acetonitrile/methanol/water.[4]
Inconsistent results between samples processed at different times. Time-dependent degradation of the analyte due to prolonged exposure to room temperature or refrigerated conditions before processing and analysis.1. Standardize Processing Time: Ensure all samples are processed from collection to freezing within the same timeframe. Avoid letting samples sit at room temperature for more than 15 minutes.[2] 2. Work on Ice: Perform all sample preparation steps on ice to minimize enzymatic activity.[1]
Significant decrease in this compound concentration after storage. Improper storage temperature leading to continued enzymatic or chemical degradation. Hydrolysis of the thioester bond.1. Ultra-Low Temperature Storage: Store all samples at -80°C for long-term stability.[1][2][3] 2. Avoid Frost-Free Freezers: Do not use frost-free freezers as they have temperature cycling that can lead to sample degradation.
Variable results from the same sample analyzed on different days. Degradation due to repeated freeze-thaw cycles.1. Aliquot Samples: Upon initial processing, aliquot samples into single-use volumes to avoid the need to thaw the entire sample for each analysis.[1][5] 2. Limit Freeze-Thaw Cycles: If aliquoting is not possible, minimize the number of freeze-thaw cycles. Studies have shown that even a few cycles can significantly impact the concentration of certain metabolites.[6][7][8]
Low recovery of this compound after extraction. Inefficient extraction method or degradation during the extraction process.1. Use Validated Protocols: Employ established extraction methods for acyl-CoAs, such as those using a mixture of acetonitrile, methanol, and water. 2. Maintain Cold Chain: Keep samples and extraction solvents cold throughout the entire extraction procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound degradation in biological samples?

A1: The primary degradation pathways for this compound, a thioester, are enzymatic hydrolysis and further metabolism. Key enzymes involved include:

  • Thioesterases (Acyl-CoA Thioesterases or ACOTs): These enzymes hydrolyze the thioester bond, converting acyl-CoAs into free fatty acids and Coenzyme A.[9][10][11]

  • Enzymes of the β-oxidation pathway: As an intermediate in fatty acid metabolism, this compound can be further processed by enzymes in the β-oxidation spiral.[12][13]

Chemically, the thioester bond is also susceptible to hydrolysis, which can be accelerated by non-optimal pH and temperature conditions.

Q2: What is the optimal temperature for storing samples containing this compound?

A2: For long-term storage (longer than one week), it is crucial to store samples at -80°C.[2][3] For short-term storage (up to 24 hours), samples should be kept on ice or at 4°C. However, immediate processing and freezing are always the best practice.

Q3: How many freeze-thaw cycles are acceptable for samples containing this compound?

A3: It is highly recommended to minimize or completely avoid freeze-thaw cycles by aliquoting samples into single-use vials.[1][5] Each freeze-thaw cycle can lead to a significant decrease in the concentration of various metabolites, including lipids and their derivatives.[6][7][8] If unavoidable, the number of cycles should be kept to an absolute minimum and documented.

Q4: Can I use any anticoagulant for collecting plasma to analyze this compound?

A4: For metabolomics studies, EDTA or sodium heparin are the recommended anticoagulants for plasma collection.[1][2] It is important to be consistent with the choice of anticoagulant across all samples in a study, as different anticoagulants can have varying effects on the measured metabolome.

Q5: Are there any chemical inhibitors I can add to my samples to prevent the degradation of this compound?

A5: Yes, the use of inhibitors can be an effective strategy. Consider the following:

  • Thioesterase Inhibitors: While specific, commercially available inhibitors for broad-spectrum thioesterase activity for sample preservation are not commonly cited in standard protocols, this is an area of active research.

  • β-oxidation Inhibitors: Malonyl-CoA is a known inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[14][15] While this compound is a short-chain acyl-CoA, dysregulation of the overall pathway could influence its stability. The use of such inhibitors should be carefully validated to ensure they do not interfere with the analytical method.

  • General Protease and Phosphatase Inhibitor Cocktails: While not specific for thioesterases, these cocktails can help to reduce overall enzymatic activity in the sample.

Q6: How does the unsaturation in this compound affect its stability?

A6: The double bond in the 4-position makes this compound an unsaturated acyl-CoA. Generally, unsaturated fatty acids are less stable than their saturated counterparts due to the susceptibility of the double bonds to oxidation. This oxidative instability is another reason to handle and store samples properly, minimizing exposure to air and light, and using antioxidants where appropriate and compatible with the analytical method.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Plasma Analysis
  • Collection: Collect whole blood into tubes containing EDTA or sodium heparin as an anticoagulant.[1][2]

  • Initial Handling: Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant. Place the tube on ice.

  • Centrifugation: Within 15-30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to new, pre-labeled cryovials. Aliquot into single-use volumes (e.g., 200 µL) to avoid freeze-thaw cycles.[1]

  • Storage: Immediately snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.[2][3]

Protocol 2: Tissue Sample Collection and Homogenization
  • Excision: Excise the tissue of interest as quickly as possible to minimize ischemia.

  • Washing: Briefly rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen.[1] The tissue can be stored at -80°C at this stage.

  • Homogenization: a. Weigh the frozen tissue. b. Add the frozen tissue to a pre-chilled tube containing a lysis buffer with protease and phosphatase inhibitors. For quenching metabolic activity, a pre-chilled (-20°C) organic solvent mixture (e.g., acetonitrile/methanol/water 2:2:1, v/v/v) can be used.[4] c. Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Aliquoting and Storage: Aliquot the supernatant into single-use vials, snap-freeze in liquid nitrogen, and store at -80°C.

Data Presentation

Table 1: General Stability of Acyl-CoAs and Related Metabolites in Plasma/Serum Under Different Storage Conditions
Storage Condition Time Analyte Class Observed Change Recommendation
Room Temperature (~20-25°C)> 15 minutesGeneral MetabolitesSignificant changes in various analytes.[2]Avoid. Process samples immediately.
Refrigerated (4°C)Up to 24 hoursLipids, AcylcarnitinesGenerally stable, but some changes may occur.Acceptable for short-term. Process as soon as possible.
Frozen (-20°C)Weeks to MonthsGeneral AnalytesAdequate for some analytes, but degradation of less stable compounds can occur over time.[16]Not recommended for long-term storage. Use -80°C.
Ultra-Low (-80°C)Months to YearsGeneral MetabolitesOptimal for long-term storage. Minimal degradation observed for most analytes.[1][2][3]Best Practice.
Freeze-Thaw Cycles (from -80°C)1-10 cyclesLipids, Fatty AcidsSignificant and cumulative degradation with each cycle.[6][7][8]Avoid. Aliquot samples into single-use vials.

Visualizations

Experimental_Workflow_for_Plasma_Analysis cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage Collect Collect Blood (EDTA/Heparin Tube) Ice Place on Ice Immediately Collect->Ice < 1 min Centrifuge Centrifuge at 4°C Ice->Centrifuge < 30 mins Separate Separate Plasma Centrifuge->Separate Aliquot Aliquot into Single-Use Vials Separate->Aliquot SnapFreeze Snap-Freeze (Liquid Nitrogen) Aliquot->SnapFreeze Store Store at -80°C SnapFreeze->Store

Caption: Workflow for optimal plasma sample handling.

Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Analyte This compound Thioesterase Thioesterase (ACOT) Analyte->Thioesterase Hydrolysis of Thioester Bond BetaOx β-Oxidation Enzymes Analyte->BetaOx Further Metabolism Hydrolysis Hydrolysis Analyte->Hydrolysis Non-enzymatic Oxidation Oxidation Analyte->Oxidation At double bond Degradation_Products Degradation Products (Free Fatty Acid, Further Metabolites) Thioesterase->Degradation_Products BetaOx->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Key degradation pathways for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving 2-propylpent-4-enoyl-CoA, a key metabolite of valproic acid (VPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to valproic acid (VPA)?

This compound is a reactive intermediate metabolite of valproic acid, a widely used antiepileptic and mood-stabilizing drug.[1][2] VPA undergoes metabolism in the liver through several pathways, including mitochondrial beta-oxidation.[1][2][3] During this process, VPA is first converted to its coenzyme A thioester, valproyl-CoA, which is then desaturated to form this compound (also known as 4-ene-VPA-CoA).[1][3]

Q2: What are the major metabolic pathways of valproic acid?

Valproic acid is primarily metabolized in the liver via three main routes:

  • Glucuronidation: This is a major pathway, accounting for approximately 50% of VPA metabolism, where VPA is conjugated with glucuronic acid to form an inactive metabolite that is excreted in the urine.[1][3]

  • Mitochondrial Beta-oxidation: This pathway is responsible for about 40% of VPA metabolism and leads to the formation of several metabolites, including the potentially toxic this compound.[1][2]

  • Cytochrome P450 (CYP) mediated oxidation: This is a minor route, accounting for roughly 10% of VPA metabolism, and produces hydroxylated and other oxidized metabolites.[1][4]

Q3: Why is this compound considered a potentially toxic metabolite?

The formation of this compound is a critical step in a metabolic pathway that can lead to hepatotoxicity.[1][5] This metabolite is structurally similar to compounds that are known to be reactive and can potentially form adducts with cellular macromolecules, leading to cellular damage. Additionally, the accumulation of certain VPA metabolites can inhibit key enzymes in the urea (B33335) cycle, such as carbamoyl (B1232498) phosphate (B84403) synthetase I, which can lead to hyperammonemia.[5]

Q4: What are the best practices for storing and handling this compound?

This compound, like other acyl-CoA thioesters, is susceptible to hydrolysis and oxidation. To ensure its stability and the reproducibility of your experiments, adhere to the following storage and handling guidelines:

ParameterRecommendationRationale
Storage Temperature -80°CMinimizes enzymatic and chemical degradation.
Solvent Acidified aqueous buffer (e.g., pH 4-6)The thioester bond is more stable at a slightly acidic pH.
Aliquoting Store in small, single-use aliquotsAvoids multiple freeze-thaw cycles which can lead to degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation.
Handling Keep on ice at all times when in useMinimizes degradation during experimental setup.

Q5: How can I synthesize this compound?

A common method for synthesizing acyl-CoAs is through an enzymatic reaction using an acyl-CoA synthetase or by chemical synthesis. A general enzymatic approach involves the incubation of 2-propylpent-4-enoic acid with Coenzyme A, ATP, and an appropriate acyl-CoA synthetase.[1] Chemical synthesis can be achieved using reagents like 1,1'-carbonyldiimidazole (B1668759) to activate the carboxylic acid for reaction with Coenzyme A.[6] Purification is typically performed using reverse-phase high-performance liquid chromatography (HPLC).[6]

Troubleshooting Guides

Problem: Inconsistent Quantification of this compound by LC-MS/MS

Possible Causes & Solutions

  • Sample Degradation: As a reactive thioester, this compound can degrade during sample preparation and analysis.

    • Solution: Ensure samples are kept on ice or at 4°C throughout the preparation process. Use a slightly acidic mobile phase (e.g., with 0.1% formic acid) to improve stability during chromatography. Analyze samples as quickly as possible after preparation.

  • Poor Ionization: The efficiency of electrospray ionization (ESI) can be sensitive to the mobile phase composition and source conditions.

    • Solution: Optimize the mobile phase composition, including the organic solvent and additives, to enhance ionization. Fine-tune the ESI source parameters such as capillary voltage, gas flow, and temperature. Negative ion mode is often used for the analysis of VPA and its metabolites.[7]

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

    • Solution: Implement a robust sample preparation method to remove interfering substances. This could include solid-phase extraction (SPE) or liquid-liquid extraction. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • Inappropriate MS/MS Transitions: The choice of precursor and product ions for multiple reaction monitoring (MRM) is crucial for specificity and sensitivity.

    • Solution: Optimize the MRM transitions by infusing a pure standard of this compound. Select the most intense and specific transitions for quantification and confirmation.

Mass Spectrometry Parameters for Valproic Acid and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Valproic Acid143.1143.1Negative[7]
Valproyl-CoAVariesVariesPositive/Negative-
This compoundVariesVariesPositive/Negative-

Note: Specific mass transitions for this compound will need to be determined empirically.

Problem: Variability in Enzymatic Assays Using this compound

Possible Causes & Solutions

  • Substrate Purity and Concentration: The purity of this compound and the accuracy of its concentration are critical for reliable enzyme kinetics.

    • Solution: Verify the purity of your synthesized or purchased this compound using HPLC and mass spectrometry. Accurately determine its concentration using a validated method, such as spectrophotometry (measuring absorbance at 260 nm for the adenine (B156593) portion of CoA) or a specific enzymatic assay.

  • Enzyme Activity: The activity of the enzyme being studied can vary between batches or due to storage conditions.

    • Solution: Aliquot and store the enzyme at the recommended temperature to avoid repeated freeze-thaw cycles. Always run a positive control with a known substrate to ensure the enzyme is active. If possible, determine the specific activity of each new batch of enzyme.

  • Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity.

    • Solution: Optimize the assay conditions for your specific enzyme. Ensure that the pH and temperature are maintained consistently across all experiments. Be mindful of any potential inhibitors present in your sample or reagents.

  • Product Inhibition: The accumulation of reaction products can inhibit enzyme activity, leading to non-linear reaction rates.

    • Solution: Measure initial reaction rates where the substrate concentration is not limiting and product accumulation is minimal. If necessary, use a coupled assay to continuously remove the product.

Detailed Experimental Protocol

Enzymatic Synthesis and Purification of this compound

This protocol provides a general method for the synthesis of this compound from 2-propylpent-4-enoic acid and Coenzyme A using an acyl-CoA synthetase.

Materials:

  • 2-propylpent-4-enoic acid (sodium salt)

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl2 (10 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Perchloric acid (1 M)

  • Potassium bicarbonate (2 M)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in the specified order:

    • Tris-HCl buffer

    • MgCl2

    • DTT

    • ATP

    • Coenzyme A

    • 2-propylpent-4-enoic acid

    • Acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold 1 M perchloric acid.

  • Protein Precipitation: Incubate on ice for 10 minutes to precipitate the protein, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 2 M potassium bicarbonate dropwise until the pH is between 6 and 7.

  • Salt Precipitation: Incubate on ice for 10 minutes to precipitate the potassium perchlorate, then centrifuge as before.

  • Purification: Purify the resulting this compound from the supernatant using reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

  • Quantification and Storage: Collect the fractions containing the product, confirm its identity by mass spectrometry, and determine the concentration. Lyophilize the purified product and store it at -80°C.

Visualizations

valproic_acid_metabolism cluster_mitochondria Mitochondrion cluster_cytosol Cytosol/ER VPA Valproic Acid VPA_CoA Valproyl-CoA VPA->VPA_CoA Acyl-CoA Synthetase Ene_VPA_CoA 2-Propylpent-2-enoyl-CoA VPA_CoA->Ene_VPA_CoA Acyl-CoA Dehydrogenase Four_Ene_VPA_CoA This compound (4-ene-VPA-CoA) VPA_CoA->Four_Ene_VPA_CoA CYP450 (alternative) OH_VPA_CoA 3-Hydroxy-2-propylpentanoyl-CoA Ene_VPA_CoA->OH_VPA_CoA Enoyl-CoA Hydratase Keto_VPA_CoA 3-Keto-2-propylpentanoyl-CoA OH_VPA_CoA->Keto_VPA_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Keto_VPA_CoA->Propionyl_CoA Thiolase Pent_CoA Pentanoyl-CoA Keto_VPA_CoA->Pent_CoA Thiolase VPA_Glucuronide Valproate-glucuronide VPA_Cytosol Valproic Acid VPA_Cytosol->VPA Transport VPA_Cytosol->VPA_Glucuronide UGT Enzymes

Caption: Valproic acid metabolism via mitochondrial beta-oxidation.

troubleshooting_workflow start Inconsistent LC-MS/MS Results check_stability Is the analyte stable? start->check_stability check_matrix Are matrix effects present? check_stability->check_matrix Yes improve_prep Improve sample preparation: - Keep samples cold - Use acidic mobile phase - Analyze quickly check_stability->improve_prep No check_ms Are MS parameters optimal? check_matrix->check_ms No use_is Use a stable isotope-labeled internal standard check_matrix->use_is Yes optimize_ms Optimize MS/MS transitions and source parameters check_ms->optimize_ms No reanalyze Re-analyze samples check_ms->reanalyze Yes improve_prep->reanalyze use_is->reanalyze optimize_ms->reanalyze

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

synthesis_workflow start Start: Synthesize this compound reaction 1. Set up enzymatic reaction: - 2-propylpent-4-enoic acid - Coenzyme A - ATP, MgCl2, DTT - Acyl-CoA synthetase start->reaction incubation 2. Incubate at 37°C reaction->incubation quenching 3. Quench with perchloric acid incubation->quenching neutralization 4. Neutralize with K2CO3 quenching->neutralization purification 5. Purify by HPLC neutralization->purification analysis 6. Analyze by MS and quantify purification->analysis storage 7. Lyophilize and store at -80°C analysis->storage end End: Pure this compound storage->end

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of the Toxicity of 2-propylpent-4-enoyl-CoA and 4-ene-VPA

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of 4-ene-valproic acid (4-ene-VPA) and its activated metabolite, 2-propylpent-4-enoyl-CoA. This analysis is supported by experimental data to elucidate their distinct roles in valproic acid-induced hepatotoxicity.

The hepatotoxicity associated with the antiepileptic drug valproic acid (VPA) is a significant concern in clinical practice. It is widely accepted that the metabolic activation of VPA to reactive intermediates plays a crucial role in this toxicity. Among these metabolites, 4-ene-VPA has been identified as a key player. However, for 4-ene-VPA to exert its toxic effects, it must first be converted to its coenzyme A (CoA) thioester, this compound, within the mitochondria. This guide focuses on delineating the toxicological profiles of both the parent metabolite and its activated CoA ester, highlighting that the toxicity of 4-ene-VPA is intrinsically mediated by this compound.

Quantitative Toxicity Data

Toxicity ParameterCompoundSystem/AssayObserved EffectConcentration/Dose
Hepatotoxicity 4-ene-VPAYoung RatsPotent inducer of microvesicular steatosisNot specified
4-ene-VPAYoung RatsAccompanied by mitochondrial abnormalitiesNot specified
Mitochondrial Toxicity 4-ene-VPAAML-12 CellsLeads to mitochondrial dysfunctionNot specified
Valproyl-CoAHuman FibroblastsCompetitive inhibition of Carnitine Palmitoyl-Transferase I (CPT I)Not specified
Cell Viability 4-ene-VPARat HepatocytesComparable toxicity to VPA in WST-1, LDH, and DCF assaysmM concentrations

Mechanism of Toxicity: The Central Role of this compound

The primary mechanism underlying the hepatotoxicity of 4-ene-VPA is the inhibition of mitochondrial β-oxidation. This process is initiated by the conversion of 4-ene-VPA to this compound by acyl-CoA synthetase. Once formed, this compound acts as an inhibitor of key enzymes within the β-oxidation pathway.

It has been suggested that the CoA esters of some en-VPA-metabolites, particularly 4-en-VPA, inhibit specific enzymes in the beta-oxidation sequences[1]. This interference leads to a cascade of detrimental effects, including the accumulation of lipid droplets (steatosis), depletion of mitochondrial coenzyme A, and ultimately, mitochondrial dysfunction and cell death.

The following diagram illustrates the proposed signaling pathway for the toxicity of 4-ene-VPA, highlighting the critical role of its CoA ester.

Toxicity_Pathway 4-ene-VPA 4-ene-VPA Acyl-CoA Synthetase Acyl-CoA Synthetase 4-ene-VPA->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Activation Beta-Oxidation Enzymes Beta-Oxidation Enzymes This compound->Beta-Oxidation Enzymes Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction Beta-Oxidation Enzymes->Mitochondrial Dysfunction Leads to Hepatotoxicity Hepatotoxicity Mitochondrial Dysfunction->Hepatotoxicity

Proposed signaling pathway for 4-ene-VPA toxicity.

Experimental Protocols

To assess the toxicity of 4-ene-VPA and, by extension, the activity of this compound, various in vitro and in vivo experimental models are employed. Below are detailed methodologies for key experiments.

Hepatocyte Viability Assay (WST-1 Assay)

This assay measures the metabolic activity of viable cells as an indicator of cytotoxicity.

Methodology:

  • Cell Culture: Plate primary rat hepatocytes in 96-well plates at a density of 4 x 10^4 cells/well and allow them to attach.

  • Compound Treatment: Treat the hepatocytes with varying concentrations of 4-ene-VPA (e.g., 0-1000 µg/ml) for a specified duration (e.g., 8 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • WST-1 Reagent Addition: Following treatment, add WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for a defined period (e.g., 1-4 hours) at 37°C. During this time, viable cells will convert the WST-1 reagent into a formazan (B1609692) dye.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control to determine the effect on cell viability.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay is used to assess mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential (ΔΨm).

Methodology:

  • Cell Culture and Treatment: Culture AML-12 hepatocytes and treat them with 4-ene-VPA for the desired time.

  • JC-1 Staining: Incubate the treated cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Fluorescence Microscopy/Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Inhibition of 3-Ketoacyl-CoA Thiolase Activity

This assay directly measures the inhibitory effect of a compound on a key enzyme in the β-oxidation pathway.

Methodology:

  • Enzyme Preparation: Use purified 3-ketoacyl-CoA thiolase or a mitochondrial extract containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), Coenzyme A, and the substrate (e.g., acetoacetyl-CoA).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the enzyme.

  • Spectrophotometric Measurement: Monitor the thiolytic cleavage of the substrate by measuring the decrease in absorbance at a specific wavelength (e.g., 303 nm).

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine the IC50 value.

The following diagram illustrates a general experimental workflow for assessing the hepatotoxicity of VPA metabolites.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Hepatocyte Culture Hepatocyte Culture Compound Treatment Compound Treatment Hepatocyte Culture->Compound Treatment Viability Assay Viability Assay Compound Treatment->Viability Assay Mitochondrial Assay Mitochondrial Assay Compound Treatment->Mitochondrial Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Treatment->Enzyme Inhibition Assay Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Histopathology Histopathology Compound Administration->Histopathology Biochemical Analysis Biochemical Analysis Compound Administration->Biochemical Analysis

General workflow for hepatotoxicity assessment.

Conclusion

References

A Comparative Guide to the Quantification of 2-Propylpent-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of valproic acid (VPA) metabolism and its associated hepatotoxicity, accurate quantification of its metabolites is paramount. One such critical metabolite is 2-propylpent-4-enoyl-CoA, a reactive intermediate implicated in VPA-induced liver injury. This guide provides a comprehensive cross-validation of three common analytical methodologies for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and an Enzymatic Assay.

Comparative Analysis of Quantification Methods

The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three methods, based on typical results for similar short-chain acyl-CoA esters.

Validation Parameter LC-MS/MS HPLC-UV Enzymatic Assay
Limit of Detection (LOD) 1 - 5 fmol0.1 - 0.5 µM0.5 - 5 µM
Limit of Quantification (LOQ) 5 - 20 fmol0.5 - 1.0 µM2 - 10 µM
Linearity (r²) > 0.99> 0.99> 0.98
Precision (%RSD) < 15%< 10%< 20%
Accuracy (% Recovery) 90 - 110%85 - 115%80 - 120%
Selectivity HighModerateModerate to High
Throughput HighModerateLow to Moderate
Cost HighModerateLow

Experimental Protocols

Detailed methodologies for each quantification technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample types.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for the quantification of low-abundance metabolites in complex biological matrices.

Sample Preparation:

  • Homogenize tissue samples or cells in a cold extraction buffer (e.g., 80% methanol).

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm filter prior to injection.

Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method suitable for quantifying higher concentration analytes. The CoA moiety exhibits a characteristic UV absorbance at approximately 260 nm.

Sample Preparation:

  • Follow the same sample extraction procedure as for LC-MS/MS.

  • For cleaner samples, solid-phase extraction (SPE) with a C18 cartridge can be employed after the initial extraction.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

Enzymatic Assay

This method relies on the specific enzymatic conversion of this compound by enoyl-CoA hydratase and the subsequent measurement of a product or cofactor.

Principle:

Enoyl-CoA hydratase catalyzes the hydration of the double bond in this compound to form 3-hydroxy-2-propylpentanoyl-CoA. The reaction can be monitored by coupling it to a subsequent dehydrogenase reaction that results in a change in absorbance or fluorescence of NAD(P)H.

Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8), a coupling enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase), and NAD⁺.

  • Add the sample extract to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate the reaction by adding a purified enoyl-CoA hydratase.

  • Monitor the increase in absorbance at 340 nm (for NADH production) over time using a spectrophotometer.

  • Quantify the concentration of this compound by comparing the reaction rate to a standard curve prepared with a known concentration of the analyte.

Visualizing the Metabolic and Experimental Landscape

To provide a clearer understanding of the biochemical context and the analytical workflows, the following diagrams have been generated.

Valproic Acid Beta-Oxidation Pathway VPA Valproic Acid VPA_CoA Valproyl-CoA VPA->VPA_CoA Acyl-CoA Synthetase 2_ene_VPA_CoA 2-en-Valproyl-CoA VPA_CoA->2_ene_VPA_CoA Acyl-CoA Dehydrogenase 3_OH_VPA_CoA 3-hydroxy-Valproyl-CoA 2_ene_VPA_CoA->3_OH_VPA_CoA Enoyl-CoA Hydratase 4_ene_VPA 2-propylpent-4-enoic acid (4-ene-VPA) Target This compound 4_ene_VPA->Target Acyl-CoA Synthetase Target->3_OH_VPA_CoA Enoyl-CoA Hydratase 3_keto_VPA_CoA 3-keto-Valproyl-CoA 3_OH_VPA_CoA->3_keto_VPA_CoA 3-hydroxyacyl-CoA Dehydrogenase Beta_Oxidation Further Beta-Oxidation 3_keto_VPA_CoA->Beta_Oxidation Thiolase Cross-Validation Workflow for Quantification Methods cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation Sample Biological Sample (Tissue, Cells, Plasma) Extraction Metabolite Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Enzymatic Enzymatic Assay Cleanup->Enzymatic Quant Quantification LC_MS->Quant HPLC_UV->Quant Enzymatic->Quant Comparison Performance Comparison (LOD, LOQ, Precision, Accuracy) Quant->Comparison

A Comparative Analysis of 2-Propylpent-4-enoyl-CoA Levels Across Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tissue-specific distribution of drug metabolites is paramount for elucidating mechanisms of efficacy and toxicity. This guide provides a comparative analysis of 2-propylpent-4-enoyl-CoA levels in various tissues. This compound is a reactive metabolite of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. The formation of this metabolite is a key step in a metabolic pathway linked to VPA-induced hepatotoxicity.

This publication synthesizes available experimental data to compare the levels of this critical metabolite in the liver, brain, kidney, and muscle. Due to the limited availability of direct quantitative data for this compound across all tissues, this guide also incorporates data on its immediate precursor, 2-propyl-4-pentenoic acid (4-ene-VPA), to infer the potential for this compound formation.

Quantitative Data Summary

The following table summarizes the available data on the levels of 4-ene-VPA, the precursor to this compound, in different rat tissues following the administration of valproic acid.

Tissue4-ene-VPA Concentration (µmol/g wet tissue)Notes
Liver 0.96 ± 0.11The liver is the primary site of VPA metabolism, exhibiting the highest concentration of this precursor metabolite.
Brain Not DetectedStudies have not detected valproyl-CoA, a related VPA-CoA ester, in brain tissue, suggesting that the formation of this compound is likely minimal in this organ.
Kidney Low (Quantitative data not available)The kidney is a major route of elimination for VPA and its metabolites. While metabolic changes are observed, specific levels of 4-ene-VPA are not well-documented but are presumed to be lower than in the liver.
Muscle Low (Quantitative data not available)General distribution studies of radiolabeled VPA indicate low concentrations in skeletal muscle, suggesting that the levels of its metabolites are also likely to be low.

Note: The data presented is primarily for the precursor 4-ene-VPA, as direct comparative measurements of this compound across these tissues are not currently available in the scientific literature. The concentration of this compound is dependent on both the availability of 4-ene-VPA and the activity of acyl-CoA synthetases in the respective tissues.

Valproic Acid Metabolic Pathway

The metabolism of valproic acid is a complex process primarily occurring in the mitochondria of liver cells. The following diagram illustrates the key steps leading to the formation of this compound.

Valproic_Acid_Metabolism cluster_mitochondrion Mitochondrion VPA Valproic Acid (VPA) VPA_CoA Valproyl-CoA VPA->VPA_CoA Acyl-CoA Synthetase four_ene_VPA 4-ene-VPA VPA->four_ene_VPA CYP450 two_ene_VPA_CoA (E)-2-ene-VPA-CoA VPA_CoA->two_ene_VPA_CoA Acyl-CoA Dehydrogenase four_ene_VPA_CoA This compound four_ene_VPA->four_ene_VPA_CoA Acyl-CoA Synthetase toxic_metabolites Further Reactive Metabolites four_ene_VPA_CoA->toxic_metabolites β-oxidation Acyl_CoA_Extraction start Start: Frozen Tissue Sample homogenize Homogenize in ice-cold buffer (e.g., 10% perchloric acid or organic solvent) start->homogenize centrifuge1 Centrifuge at low temperature homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant->spe elute Elute Acyl-CoAs spe->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute in a suitable solvent for LC-MS/MS analysis dry->reconstitute end End: Acyl-CoA Extract reconstitute->end LC_MS_Analysis sample Prepared Acyl-CoA Extract lc Inject into HPLC/UPLC System (Reversed-phase C18 column) sample->lc ms Electrospray Ionization (ESI) Tandem Mass Spectrometer (MS/MS) lc->ms detection Multiple Reaction Monitoring (MRM) (Specific precursor-product ion transitions) ms->detection quantification Quantification against a stable isotope-labeled internal standard detection->quantification result Concentration of this compound quantification->result

Confirming the Identity of 2-Propylpent-4-enoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of lipid metabolites are paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and other analytical techniques for the confirmation of 2-propylpent-4-enoyl-CoA, a short-chain unsaturated acyl-coenzyme A derivative of interest in various metabolic studies.

This document outlines detailed experimental protocols, presents quantitative performance data in comparative tables, and illustrates key workflows to aid in the selection of the most appropriate analytical strategy for your research needs. While direct experimental data for this compound is limited, this guide extrapolates from established methods for structurally similar short-chain and unsaturated acyl-CoAs to provide a robust framework for its analysis.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as the premier technique for the confident identification of this compound. Its high mass accuracy and resolving power enable the precise determination of the elemental composition of the molecule, significantly reducing ambiguity.

Experimental Protocol: LC-HRMS for this compound Analysis

This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs in biological matrices.

1. Sample Preparation (from Cell Culture)

  • Cell Harvesting: Rinse cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a minimal volume of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Extraction: Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure complete cell lysis and protein precipitation.

  • Clarification: Centrifuge the mixture at high speed (e.g., >14,000 x g) for 15 minutes at 4°C. Collect the supernatant for LC-HRMS analysis. An internal standard, such as a stable isotope-labeled acyl-CoA, should be added during the extraction step for accurate quantification.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating short-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic acyl-CoAs. For short-chain unsaturated acyl-CoAs like this compound, a shallow gradient may be optimal.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: Maintained at 40°C to ensure reproducible retention times.

3. High-Resolution Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.

  • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a time-of-flight (TOF) instrument is required.

  • Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the precursor ion of this compound. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and used for extraction from the full scan data.

  • Fragmentation: Perform tandem mass spectrometry (MS/MS) on the precursor ion of interest. A characteristic neutral loss of 507.1959 Da, corresponding to the fragmentation of the CoA moiety, is a key diagnostic feature for all acyl-CoAs[1][2][3][4][5]. The remaining fragment will correspond to the acyl group.

Data Presentation: Predicted Mass Spectral Data for this compound
ParameterPredicted Value
Molecular Formula C₂₉H₄₈N₇O₁₇P₃S
Monoisotopic Mass 891.2040
[M+H]⁺ (Precursor Ion) 892.2118
Key MS/MS Fragment (Neutral Loss of 507.1959 Da) 385.0159

Comparison with Alternative Analytical Techniques

While LC-HRMS provides the highest confidence in identification, other techniques can be employed for the analysis of short-chain acyl-CoAs or their corresponding fatty acids. The choice of method will depend on the specific research question, available instrumentation, and desired level of quantitative accuracy.

Analytical TechniquePrincipleSample PreparationPerformance Characteristics
LC-HRMS Separation by liquid chromatography followed by high-resolution mass analysis for accurate mass determination and fragmentation analysis.Relatively simple extraction from biological matrices.High Specificity & Sensitivity: Provides unambiguous identification through accurate mass and fragmentation. Quantitative: Good linearity and low limits of detection (low fmol to pmol range for similar compounds).
LC-MS/MS (Triple Quadrupole) Separation by liquid chromatography followed by targeted fragmentation analysis using a triple quadrupole mass spectrometer.Similar to LC-HRMS.High Sensitivity & Quantitative Power: Excellent for targeted quantification using multiple reaction monitoring (MRM). Lower Specificity than HRMS: Does not provide accurate mass information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass analysis. Primarily for the corresponding short-chain fatty acid after derivatization.Requires hydrolysis of the CoA ester and derivatization of the resulting fatty acid to increase volatility.High Sensitivity: Can achieve very low detection limits for the derivatized fatty acid. Indirect Analysis: Does not directly measure the acyl-CoA.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on charge and size in a capillary followed by mass analysis.Can be challenging due to the ionic nature of acyl-CoAs.High Separation Efficiency: Can resolve closely related isomers. Lower Sensitivity: Generally less sensitive than LC-MS based methods.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of short-chain acyl-CoAs or their corresponding fatty acids using different techniques. Data is extrapolated from published methods for similar analytes.

ParameterLC-HRMS (Acyl-CoA)LC-MS/MS (Acyl-CoA)GC-MS (Fatty Acid)
Limit of Detection (LOD) low fmol - low pmolsub-nM to nM range[6]ng/mL range (derivatized)[7]
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Recovery) 85-115%85-115%80-120%

Experimental Workflows

The following diagrams illustrate the key steps in the analytical workflows for identifying this compound using high-resolution mass spectrometry and for comparing it with an alternative method like GC-MS.

experimental_workflow cluster_lc_hrms LC-HRMS Workflow sample_prep_lc Sample Preparation (Extraction & Clarification) lc_separation Liquid Chromatography (C18 Separation) sample_prep_lc->lc_separation hrms_analysis HRMS Analysis (Accurate Mass & MS/MS) lc_separation->hrms_analysis data_analysis_lc Data Analysis (Compound Identification) hrms_analysis->data_analysis_lc

Caption: LC-HRMS workflow for this compound identification.

comparison_workflow cluster_lc_hrms LC-HRMS Analysis cluster_gc_ms GC-MS Analysis (Alternative) start Biological Sample lc_extraction Acyl-CoA Extraction start->lc_extraction gc_hydrolysis Hydrolysis of Acyl-CoA start->gc_hydrolysis lc_ms LC-HRMS lc_extraction->lc_ms lc_result Direct Identification of This compound lc_ms->lc_result gc_derivatization Fatty Acid Derivatization gc_hydrolysis->gc_derivatization gc_ms GC-MS gc_derivatization->gc_ms gc_result Indirect Identification via 2-propylpent-4-enoic acid gc_ms->gc_result

Caption: Comparison of LC-HRMS and GC-MS analytical pathways.

Conclusion

High-resolution mass spectrometry offers the most definitive approach for confirming the identity of this compound. Its ability to provide accurate mass measurements and detailed fragmentation information is unmatched by other techniques. While LC-MS/MS provides excellent quantitative capabilities for targeted analyses, and GC-MS can be a sensitive method for the corresponding fatty acid, LC-HRMS remains the gold standard for unambiguous identification in complex biological samples. The choice of methodology should be guided by the specific analytical needs of the research, balancing the requirements for specificity, sensitivity, and quantitative accuracy.

References

The Emerging Role of 2-propylpent-4-enoyl-CoA in Valproic Acid Toxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-propylpent-4-enoyl-CoA and its precursor, 2-propyl-4-pentenoic acid (4-ene-VPA), against established biomarkers for monitoring Valproic Acid (VPA) induced toxicity. This document synthesizes experimental data on the mechanistic role of these metabolites and outlines current and potential future approaches to biomarker validation.

Valproic acid (VPA) is a widely prescribed medication for epilepsy and other neurological conditions, but its use is associated with a risk of severe hepatotoxicity.[1] A key mechanism underlying this toxicity is the metabolic activation of VPA into reactive metabolites that impair mitochondrial function.[2] Among these, 2-propyl-4-pentenoic acid (4-ene-VPA), formed via cytochrome P-450-mediated desaturation, is recognized as a significant contributor to VPA-induced liver injury.[3][4] This guide focuses on the validation of 4-ene-VPA and its activated form, this compound, as specific biomarkers for VPA toxicity, comparing them with currently utilized clinical markers.

Mechanistic Pathway of VPA-Induced Hepatotoxicity

VPA undergoes extensive metabolism in the liver through various pathways, including glucuronidation, beta-oxidation, and omega-oxidation.[5] A minor but critical pathway involves the formation of the unsaturated metabolite 4-ene-VPA.[4] This metabolite is further activated within the mitochondria to its coenzyme A (CoA) ester, this compound.[6] It is this CoA derivative that is believed to be the ultimate toxic species, primarily by inhibiting the mitochondrial β-oxidation of fatty acids.[7] This inhibition leads to a cascade of detrimental effects, including impaired energy metabolism, oxidative stress, and mitochondrial dysfunction, culminating in liver cell injury.

VPA_Toxicity_Pathway VPA Valproic Acid (VPA) CYP450 Cytochrome P450 VPA->CYP450 ω-oxidation Four_ene_VPA 2-propyl-4-pentenoic acid (4-ene-VPA) CYP450->Four_ene_VPA Acyl_CoA_Synthetase Acyl-CoA Synthetase Four_ene_VPA->Acyl_CoA_Synthetase Activation Two_propylpent_4_enoyl_CoA This compound Acyl_CoA_Synthetase->Two_propylpent_4_enoyl_CoA Beta_Oxidation Fatty Acid β-Oxidation Two_propylpent_4_enoyl_CoA->Beta_Oxidation Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Beta_Oxidation->Mitochondrial_Dysfunction Leads to Hepatotoxicity Hepatotoxicity Mitochondrial_Dysfunction->Hepatotoxicity

Fig. 1: VPA bioactivation to its toxic metabolite.

Comparison of Biomarkers for VPA Toxicity

Currently, the clinical monitoring of VPA toxicity relies on a panel of general and indirect biomarkers. The validation of more specific markers like 4-ene-VPA and its CoA ester is an area of active research.

Biomarker CategorySpecific BiomarkerAdvantagesDisadvantages
Established Clinical Biomarkers Serum VPA LevelsReadily available, well-established therapeutic range.[8]Poor correlation with toxicity in some cases; protein binding can affect free drug concentration.[8][9]
Liver Function Tests (ALT, AST)Standard indicators of liver damage.[10]Non-specific, elevation can occur late in the toxic process.
AmmoniaAssociated with VPA-induced hyperammonemia and encephalopathy.[10]Can be influenced by other factors, not always correlated with hepatotoxicity.[8]
LactateIndicates mitochondrial dysfunction and metabolic disturbance.[11]Non-specific marker of cellular distress.
VPA-Specific Metabolites 2-propyl-4-pentenoic acid (4-ene-VPA)Directly related to the toxic pathway of VPA.[3] Studies show a correlation between risk factors for hepatotoxicity and increased 4-ene-VPA formation.[12]Not routinely measured in most clinical labs. Increased levels are not always predictive of fulminant liver failure.[11]
This compound The ultimate toxic metabolite, directly inhibits mitochondrial β-oxidation.[7]Currently not clinically validated. Technically challenging to measure in plasma due to its intracellular nature and reactivity. No established clinical reference range.

Experimental Data Supporting 4-ene-VPA as a Biomarker

While clinical validation of this compound is lacking, studies on its precursor, 4-ene-VPA, provide strong evidence for its role as a key indicator of VPA toxicity risk.

  • Correlation with Risk Factors: Studies have shown that risk factors for VPA hepatotoxicity, such as young age and polypharmacy, are associated with increased metabolic conversion of VPA to 4-ene-VPA.[12]

  • Animal Studies: In rats, administration of VPA has been shown to lead to the formation of toxic metabolites, including (E)-2,4-diene-VPA, a downstream product of 4-ene-VPA, which is associated with hepatotoxicity.[13]

  • Human Studies: Elevated levels of 4-ene-VPA have been detected in patients experiencing VPA-associated hepatotoxicity, although its presence is not a universal predictor of fatal outcomes.[11]

Experimental Protocols

Quantification of 4-ene-VPA in Human Plasma (GC-MS)

This protocol is based on methodologies described for the analysis of VPA and its metabolites in patient samples.[3]

1. Sample Preparation:

  • To 1 mL of serum, add an internal standard (e.g., a deuterated analog of VPA).
  • Acidify the sample with HCl.
  • Extract the analytes with an organic solvent (e.g., ethyl acetate).
  • Evaporate the organic layer to dryness under a stream of nitrogen.
  • Derivatize the residue to make the analytes volatile for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): Use a capillary column suitable for fatty acid analysis.
  • Injection: Inject the derivatized sample in splitless mode.
  • Temperature Program: Start at a low temperature and ramp up to a final temperature to separate the analytes.
  • Mass Spectrometer (MS): Operate in electron impact (EI) mode and use selected ion monitoring (SIM) for quantification of VPA and 4-ene-VPA.

Start [label="Serum Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Add Internal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acidify [label="Acidification (HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Liquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporate [label="Evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatize [label="Derivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Add_IS; Add_IS -> Acidify; Acidify -> Extract; Extract -> Evaporate; Evaporate -> Derivatize; Derivatize -> GCMS; GCMS -> Data; }

<b>Fig. 2: Workflow for 4-ene-VPA analysis by GC-MS.

Proposed Research Protocol for Quantification of this compound (LC-MS/MS)

This is a theoretical protocol based on existing methods for the analysis of acyl-CoA species. This method requires validation for clinical use.

1. Sample Preparation (from tissue or cells): * Homogenize the biological sample in a cold extraction buffer. * Precipitate proteins with a suitable agent (e.g., perchloric acid). * Centrifuge to pellet the protein and collect the supernatant. * Perform solid-phase extraction (SPE) to enrich for acyl-CoAs. * Elute the acyl-CoAs and evaporate to dryness. * Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis: * Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile). * Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. * Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition of the precursor ion of this compound to a specific product ion.

Conclusion and Future Directions

While this compound is mechanistically the ultimate toxic metabolite of VPA, its direct measurement in a clinical setting is currently not feasible for routine monitoring. Its precursor, 4-ene-VPA, serves as a more practical, albeit indirect, biomarker for assessing the risk of VPA-induced hepatotoxicity. The existing data strongly supports the utility of monitoring 4-ene-VPA levels, especially in high-risk patient populations.

Future research should focus on:

  • Developing and validating a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. This would allow for a direct assessment of the concentration of the ultimate toxicant.
  • Conducting large-scale clinical studies to establish a clear correlation between plasma levels of this compound and the incidence and severity of VPA-induced hepatotoxicity. This is essential for determining its clinical utility as a biomarker.
  • Investigating the interplay between genetic factors, VPA metabolism, and the formation of toxic metabolites. This could lead to personalized medicine approaches for VPA therapy.

By advancing our understanding and analytical capabilities for these specific VPA metabolites, we can move towards more precise and preventative strategies for managing the risk of VPA-induced toxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of xenobiotics is paramount. This guide provides a detailed comparison of the inhibitory effects of 2-propylpent-4-enoyl-CoA, a key metabolite of the widely used drug valproic acid (VPA), and its related compounds on mitochondrial beta-oxidation. The data presented herein is compiled from various experimental studies to offer a clear, objective overview of their relative potencies and mechanisms of action.

Valproic acid, a branched-chain fatty acid, undergoes extensive metabolism in the liver, leading to the formation of numerous metabolites. Several of these metabolites are known to interfere with mitochondrial fatty acid beta-oxidation, a critical pathway for energy production. This interference is considered a primary mechanism behind VPA-induced hepatotoxicity. This guide focuses on the comparative inhibitory effects of this compound and other significant VPA metabolites.

Comparative Inhibitory Effects on Beta-Oxidation

Compound/MetaboliteTarget/ProcessOrganism/SystemObserved EffectConcentrationCitation
Valproic Acid (VPA) 2-Oxoglutarate OxidationIsolated Rat Liver MitochondriaApparent IC50 of 50 µM50 µM[1]
Valproyl-CoA Carnitine Palmitoyltransferase I (CPT I)Human Fibroblasts / Rat CPT IA in S. cerevisiaeCompetitive inhibition with respect to palmitoyl-CoANot specified[2]
Δ4-Valproate (4-en-VPA) Long-Chain Fatty Acid OxidationRat HepatocytesPotent inhibitor (20-30% of control activity)0.5 mM[3]
Δ2(E)-Valproate (2-en-VPA) Long-Chain Fatty Acid OxidationRat HepatocytesWeaker inhibitor (60-80% of control activity)0.5 mM[3]
Δ2(E)-Valproate (2-en-VPA) Medium-Chain Fatty Acid Oxidation (3-phenylpropionate)Rat Hepatocytes94% inhibition0.5 mM[3]
2,4-diene-Valproate Trifunctional Protein (α-subunit binding)Swine Gastric Mucosa MitochondriaIC50 of 42 µM42 µM

Mechanisms of Inhibition: A Signalling Pathway Perspective

The inhibition of beta-oxidation by VPA and its metabolites is a multi-faceted process. The primary mechanisms include direct enzyme inhibition and sequestration of essential cofactors. The following diagram illustrates the key points of interference within the mitochondrial beta-oxidation pathway.

Inhibitory Mechanisms of VPA Metabolites on Beta-Oxidation VPA Valproic Acid (VPA) VPA_CoA Valproyl-CoA VPA->VPA_CoA Activation delta4_VPA Δ4-VPA VPA->delta4_VPA Metabolism delta2_VPA Δ2(E)-VPA VPA_CoA->delta2_VPA Metabolism CPT1 Carnitine Palmitoyl -transferase I (CPT I) VPA_CoA->CPT1 Inhibits CoASH Coenzyme A (CoASH) VPA_CoA->CoASH Sequesters delta4_VPA_CoA This compound (Δ4-VPA-CoA) delta4_VPA->delta4_VPA_CoA Activation delta2_4_diene_VPA_CoA 2,4-diene-VPA-CoA (reactive metabolite) delta4_VPA_CoA->delta2_4_diene_VPA_CoA Metabolism delta4_VPA_CoA->CoASH Sequesters BetaOxidation Beta-Oxidation Enzymes (e.g., Trifunctional Protein) delta2_4_diene_VPA_CoA->BetaOxidation Inactivates Workflow for Beta-Oxidation Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results Tissue Isolate Tissue (e.g., Rat Liver) Mitochondria Isolate Mitochondria or Hepatocytes Tissue->Mitochondria Incubation Incubate Mitochondria/Hepatocytes with Radiolabeled Substrate and VPA Metabolite Mitochondria->Incubation Metabolites Prepare VPA Metabolite Solutions Metabolites->Incubation Measurement Measure Beta-Oxidation Rate (e.g., ³H₂O production or O₂ consumption) Incubation->Measurement Data_Analysis Data Analysis (e.g., IC50 determination) Measurement->Data_Analysis Comparison Compare Inhibitory Potency of Different Metabolites Data_Analysis->Comparison

References

Navigating the Metabolic Maze: A Comparative Guide to the Fate of 2-propylpent-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Findings on the Metabolic Fate of a Key Valproic Acid Metabolite.

The metabolic journey of 2-propylpent-4-enoyl-CoA, a significant metabolite of the widely used anticonvulsant valproic acid (VPA), is a complex narrative marked by variability and ongoing investigation. This guide provides a comprehensive comparison of the current understanding of its metabolic fate, the reproducibility of these findings, and how it measures up against alternative metabolic pathways and synthetic analogs. We delve into the quantitative data, experimental protocols, and the intricate enzymatic pathways that determine its biological activity and potential toxicity.

Unraveling the Metabolic Pathways: A Comparative Overview

The metabolism of this compound, also known as 4-ene-VPA-CoA, is a critical branch of the overall biotransformation of valproic acid. Its formation and subsequent breakdown are of significant interest due to its implication in VPA-induced hepatotoxicity. The primary metabolic routes for VPA are glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation[1]. This compound is a product of the latter pathway.

The reproducibility of findings on its metabolic fate is influenced by significant interindividual variations in VPA metabolism. These variations can be attributed to factors such as age, co-medications, and genetic polymorphisms in metabolizing enzymes like CYP2C9[2]. Studies have shown a wide interindividual variation in the concentrations of VPA metabolites, making direct comparisons between studies challenging[3]. For instance, infants and older children show different concentrations of 4-ene-VPA, a precursor to its CoA ester[3].

Table 1: Comparison of Metabolic Fates of this compound and an Alternative
FeatureThis compound (4-ene-VPA-CoA)α-fluoro-4-ene VPA
Primary Metabolic Route Beta-oxidationGlucuronidation, L-glutamine conjugation
Key Metabolites (E)-2-propyl-2,4-pentadienoic acid (2,4-diene VPA), N-acetylcysteine conjugateL-glutamine conjugate
Implication in Toxicity Associated with hepatotoxicity through the formation of reactive 2,4-diene VPA.Designed to avert metabolism via beta-oxidation and reduce hepatotoxicity.
Supporting Experimental Data The toxic metabolite (E)-2-propyl-2,4-pentadienoic acid and its N-acetylcysteine conjugate were detected only in 4-ene VPA treated rats[4].Did not form the toxic 2,4-diene metabolite[4].
Pharmacokinetic Profile Exhibits a second serum peak concentration, suggesting enterohepatic circulation of its glucuronide[4].Serum drug concentration-time profiles are similar to 4-ene VPA in the initial phase[4].

Quantitative Insights into Metabolism and Toxicity

The quantitative analysis of this compound metabolism is crucial for understanding its toxic potential. While specific kinetic data for the enzymes directly metabolizing this compound is scarce in the literature, data on the parent compound VPA and related processes provide valuable context.

Table 2: Quantitative Data on VPA Metabolism and Metabolite Toxicity
ParameterValueSpecies/SystemReference
VPA Glucuronidation Vmax 1.2 µmol/min/kgGuinea Pig Liver Microsomes[5]
VPA Glucuronidation Km 0.16 µmol/mlGuinea Pig Liver Microsomes[5]
4-ene-VPA Liver Concentration (1 hr post-dose) 0.96 +/- 0.11 µmol/gRat[4]
α-fluoro-4-ene VPA Liver Concentration (1 hr post-dose) 0.89 +/- 0.19 µmol/gRat[4]
Intrinsic Formation Clearance (Clf) of 4-ene-VPA pathway (at 1000 mg/day VPA) 0.40 ml/h/kgHuman[6]
% of VPA Dose Recovered as 4-ene-VPA and its metabolites (at 1000 mg/day) 0.62%Human[6]

Note: The toxicity of 4-ene-VPA is considered to be significantly higher than that of VPA and its other metabolite, 2-en-VPA, particularly in liver slices from younger rats[7].

Visualizing the Metabolic Crossroads

To better understand the complex metabolic pathways and experimental approaches, the following diagrams have been generated using the DOT language.

VPA Valproic Acid (VPA) Glucuronidation Glucuronidation VPA->Glucuronidation BetaOxidation Mitochondrial Beta-Oxidation VPA->BetaOxidation CYP_Oxidation CYP-mediated Oxidation VPA->CYP_Oxidation VPA_G VPA-Glucuronide (Major Metabolite) Glucuronidation->VPA_G ene2_VPA 2-en-VPA BetaOxidation->ene2_VPA ene4_VPA 4-ene-VPA CYP_Oxidation->ene4_VPA ene4_VPA_CoA This compound ene4_VPA->ene4_VPA_CoA BetaOx_4ene Beta-Oxidation ene4_VPA_CoA->BetaOx_4ene diene_VPA_CoA 2,4-diene-VPA-CoA (Reactive Metabolite) BetaOx_4ene->diene_VPA_CoA Toxicity Hepatotoxicity diene_VPA_CoA->Toxicity

Caption: Metabolic pathways of Valproic Acid (VPA).

start Start sample Collect Biological Sample (e.g., Plasma, Urine, Liver Tissue) start->sample prep Sample Preparation (Hydrolysis, Extraction, Derivatization) sample->prep analysis GC-MS or LC-MS/MS Analysis prep->analysis quant Quantification of Metabolites analysis->quant end End quant->end

Caption: Experimental workflow for metabolite analysis.

Detailed Experimental Protocols

Reproducibility in metabolic studies hinges on detailed and consistent experimental protocols. Below are summaries of key methodologies cited in the literature for studying the metabolism of VPA and its derivatives.

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol is foundational for assessing the metabolic stability and identifying the enzymes involved in the metabolism of a compound.

  • Objective: To determine the kinetic parameters (Vmax and Km) of enzymatic reactions, such as glucuronidation.

  • Materials:

    • Liver microsomes (e.g., from guinea pig, rat, or human).

    • The test compound (e.g., this compound).

    • Cofactors (e.g., UDPGA for glucuronidation, NADPH for CYP-mediated reactions).

    • Phosphate buffer (pH 7.4).

    • Incubator/water bath at 37°C.

    • Quenching solution (e.g., acetonitrile (B52724) or methanol).

    • Analytical instrumentation (LC-MS/MS or GC-MS).

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes, buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the cofactor.

    • Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding a quenching solution.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method.

    • Calculate Vmax and Km from the reaction rates at different substrate concentrations using Michaelis-Menten kinetics[5][8].

Protocol 2: Analysis of VPA Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of VPA and its numerous metabolites in biological samples.

  • Objective: To quantify the levels of this compound and other VPA metabolites in plasma or urine.

  • Sample Preparation:

    • Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) is often performed to cleave glucuronide conjugates.

    • Extraction: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) is used to isolate the analytes from the biological matrix[9].

    • Derivatization: As VPA and its metabolites are carboxylic acids, they are often derivatized (e.g., trimethylsilylation) to increase their volatility and improve their chromatographic properties for GC analysis[9].

  • GC-MS Analysis:

    • Chromatographic Separation: A capillary column (e.g., DB-1701) is used to separate the different metabolites based on their boiling points and interactions with the stationary phase[9].

    • Mass Spectrometry Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of an internal standard and a calibration curve.

Conclusion

The metabolic fate of this compound is a pivotal area of research in understanding the therapeutic and toxic effects of valproic acid. While significant progress has been made in elucidating its metabolic pathways, the inherent variability in VPA metabolism across individuals underscores the challenges in achieving consistent and reproducible findings. This guide highlights the importance of standardized, detailed experimental protocols and the need for further research to obtain more precise quantitative data on the enzymes that govern the fate of this critical metabolite. The comparison with synthetic analogs that are designed to circumvent the toxic metabolic activation of this compound offers a promising avenue for the development of safer antiepileptic drugs. Future studies focusing on pharmacogenomics and personalized medicine may help to predict an individual's metabolic profile and mitigate the risks associated with VPA therapy.

References

Comparative Metabolomics: Unraveling the Metabolic Disruptions of 2-Propylpent-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic pathways affected by 2-propylpent-4-enoyl-CoA, a key metabolite of the widely used anticonvulsant, Valproic Acid (VPA). This guide provides a comparative analysis of metabolic profiles, detailing the impact on key pathways and offering insights into the mechanisms of VPA-induced hepatotoxicity.

This compound is a reactive metabolite of Valproic Acid (VPA), a drug extensively prescribed for epilepsy and other neurological conditions. The formation of this metabolite is linked to the hepatotoxicity sometimes observed with VPA treatment. Understanding the specific metabolic pathways affected by this compound is crucial for developing safer therapeutic alternatives and for identifying biomarkers of VPA-induced liver injury. This guide synthesizes findings from comparative metabolomics studies to illuminate the metabolic perturbations caused by this compound.

Comparative Analysis of Acylcarnitine Profiles

Metabolomic profiling of individuals undergoing VPA therapy reveals significant alterations in acylcarnitine levels, pointing to a disruption in fatty acid β-oxidation. The following table summarizes the median concentrations of various acylcarnitines in VPA-treated pediatric patients compared to a control group.

Acylcarnitine SpeciesVPA-Treated (μmol/L)Control (μmol/L)Alteration
C4-acylcarnitine0.560.39Increased[1]
C5-OH-acylcarnitine0.230.14Increased[1]
C14-acylcarnitine0.110.16Decreased[1]
C16-acylcarnitine0.762.5Decreased[1]
C16-OH-acylcarnitine0.040.07Decreased[1]
C18:1-acylcarnitine0.80.97Decreased[1]

These changes, particularly the decrease in long-chain acylcarnitines (C14, C16, C18:1) and the increase in a short-chain acylcarnitine (C4), are indicative of impaired mitochondrial fatty acid oxidation.[2]

Affected Metabolic Pathways: The Disruption of Fatty Acid β-Oxidation

The primary metabolic pathway affected by this compound is mitochondrial fatty acid β-oxidation. This metabolite, due to its structural similarity to the intermediates of this pathway, is believed to act as an inhibitor of key enzymes. The accumulation of certain acylcarnitines and the depletion of others reflect a bottleneck in this vital energy-producing process.

The diagram below illustrates the proposed mechanism of inhibition. This compound can interfere with the activity of enzymes such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, leading to an accumulation of upstream intermediates and a reduction in the production of acetyl-CoA.

cluster_Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH Beta_Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Thiolase->Shorter_Acyl_CoA VPA_Metabolite This compound VPA_Metabolite->Enoyl_CoA_Hydratase Inhibition VPA_Metabolite->Hydroxyacyl_CoA_Dehydrogenase Inhibition cluster_Workflow Experimental Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation with Internal Standard Sample_Collection->Protein_Precipitation Extraction Supernatant Extraction & Drying Protein_Precipitation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis (Precursor Ion Scan) Reconstitution->LC_MSMS_Analysis Data_Analysis Data Analysis & Quantification LC_MSMS_Analysis->Data_Analysis

References

Safety Operating Guide

Personal protective equipment for handling 2-propylpent-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-propylpent-4-enoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the safe handling of this compound based on general laboratory safety principles for novel or uncharacterized biochemicals. Since a specific Safety Data Sheet (SDS) is not available for this compound, a thorough risk assessment should be conducted before commencing any work.[1][2][3] This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Pre-Handling and Risk Assessment

Before working with this compound, a comprehensive risk assessment is mandatory.[1][2][3] This involves evaluating the potential physical, chemical, and toxicological properties of the substance to identify hazards such as flammability, reactivity, and toxicity.[2]

Key Risk Assessment Steps:

  • Identify Chemical Properties: Review available literature on similar acyl-CoA compounds to infer potential hazards.[4][5]

  • Evaluate Potential Routes of Exposure: Consider inhalation, skin contact, eye contact, and ingestion as potential exposure routes.[1]

  • Assess Toxicity: In the absence of specific data, treat this compound as a potentially hazardous substance.

  • Develop Control Measures: Implement engineering controls, administrative controls, and define necessary personal protective equipment (PPE).[2]

Personal Protective Equipment (PPE)

The following is the minimum recommended PPE for handling this compound in a laboratory setting.[6]

PPE CategorySpecification
Hand Protection Nitrile gloves are the preferred choice for their broad range of protection.[7] If prolonged contact is anticipated, consider double-gloving.[6][7] Gloves should be changed immediately if contaminated.[7]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[6][8] For procedures with a splash hazard, chemical splash goggles or a face shield should be worn.[8][9]
Body Protection A long-sleeved laboratory coat is mandatory to prevent skin contamination.[7][8]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[9]
Handling and Operational Plan

3.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.

  • For procedures that may generate aerosols or dust, a chemical fume hood is required.

3.2. Step-by-Step Handling Protocol:

  • Preparation: Ensure all necessary PPE is donned correctly before handling the compound. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Remove and dispose of gloves properly, followed by hand washing.

Disposal Plan

As the hazardous properties of this compound are not fully characterized, it should be disposed of as chemical waste in accordance with institutional and local regulations.

4.1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, such as pipette tips, tubes, and gloves, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[10]

4.2. Decontamination:

  • All non-disposable equipment that has come into contact with the compound should be decontaminated. Consult your institution's safety office for appropriate decontamination procedures.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh Compound in Fume Hood DonPPE->Weighing Solubilization Prepare Solution Weighing->Solubilization Decontaminate Decontaminate Work Area Solubilization->Decontaminate SegregateWaste Segregate Chemical Waste Solubilization->SegregateWaste Generate Waste DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose via Institutional Protocol SegregateWaste->DisposeWaste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.